BT173
Description
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Properties
IUPAC Name |
3-(4-bromophenyl)-5-(7-methoxyquinolin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2/c1-23-15-7-4-12-8-13(10-20-16(12)9-15)18-21-17(22-24-18)11-2-5-14(19)6-3-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEKVHBNUXXZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BT173 Mechanism of Action in Renal Fibrosis: A Technical Guide
Introduction
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the common final pathological pathway for nearly all forms of chronic kidney disease (CKD).[1] It leads to the progressive loss of kidney function and eventual organ failure.[2] A central mediator in the progression of renal fibrosis is the Transforming Growth Factor-beta1 (TGF-β1) signaling pathway.[3] Homeodomain Interacting Protein Kinase 2 (HIPK2) has been identified as a critical intracellular regulator of multiple profibrotic pathways, including TGF-β1/Smad3.[1][4] Genetic deletion of HIPK2 has been shown to significantly reduce renal fibrosis in various experimental models.
BT173 is a novel, first-in-class small molecule inhibitor designed to target HIPK2. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical data, experimental methodologies, and the specific signaling pathways it modulates to achieve its anti-fibrotic effects.
Core Mechanism of Action: Allosteric Inhibition of HIPK2-Smad3 Interaction
This compound's primary mechanism of action is the targeted disruption of the pro-fibrotic TGF-β1/Smad3 signaling pathway. Unlike conventional kinase inhibitors, this compound does not inhibit the intrinsic kinase activity of HIPK2. Instead, it functions as an allosteric inhibitor.
The core mechanism involves the following steps:
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Binding: this compound binds directly to the HIPK2 protein.
-
Allosteric Interference: This binding event allosterically interferes with the ability of HIPK2 to associate with its downstream target, Smad3. This effectively blocks the crucial protein-protein interaction (PPI) between HIPK2 and Smad3.
-
Inhibition of Smad3 Phosphorylation: By preventing the HIPK2-Smad3 interaction, this compound inhibits the subsequent phosphorylation and activation of Smad3, a key step in the TGF-β1 signaling cascade.
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Suppression of Fibrotic Gene Expression: The inhibition of Smad3 activation leads to reduced downstream transcriptional activity of pro-fibrotic genes.
This targeted approach is highly selective. A significant advantage of this mechanism is that this compound does not affect other HIPK2-mediated pathways, such as the activation of p53, thereby avoiding potential adverse effects associated with broad inhibition of HIPK2's kinase activity.
Quantitative Data Summary
The anti-fibrotic efficacy of this compound and its analogs has been quantified in several preclinical models.
Table 1: In Vivo Efficacy of this compound in Mouse Models of Renal Fibrosis
| Model | Treatment Protocol | Key Outcomes | Reference |
|---|---|---|---|
| Unilateral Ureteral Obstruction (UUO) | This compound administration for 7 days post-surgery | Significantly attenuated renal fibrosis development; Decreased Smad3 phosphorylation and α-SMA expression. |
| Tg26 (HIV-Associated Nephropathy) | this compound administration for 4 weeks | Significantly attenuated renal fibrosis; Reduced p-Smad3 and α-SMA levels; Improved renal function and reduced proteinuria. | |
Table 2: Potency and Pharmacokinetics of this compound Analog (SMS-0174)
| Parameter | Value / Result | Model / Assay | Reference |
|---|---|---|---|
| Potency (IC50) | < 25 nM | SPR for HIPK2-Smad3 Disruption | |
| Cellular Engagement (IC50) | < 200 nM | TGF-β Luciferase Reporter Assay | |
| Bioavailability (Oral) | > 33% | Mouse, Rat, Dog | |
| Half-life | > 2 hours | Mouse, Rat, Dog | |
| Efficacy (Tg26 Model) | Improved kidney function and reduced fibrosis | 90 mg/kg, p.o., q.d. for 4 weeks |
| Efficacy (Alport Syndrome) | Decreased fibrosis, improved kidney function, prolonged median survival by 21% | 60 mg/kg, p.o., q.d. for 6 weeks | |
Experimental Protocols
The mechanism of this compound was elucidated through a series of in vitro and in vivo experiments.
1. In Vitro Cell-Based Assays
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Cell Line: Human Renal Tubular Epithelial Cells (hRTECs) were utilized to study the drug's effect in a relevant cell type.
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Induction of Fibrotic Response: Cells were treated with TGF-β1 to induce Smad3 phosphorylation and the expression of downstream pro-fibrotic genes.
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This compound Treatment: this compound was co-administered to assess its ability to inhibit the TGF-β1-induced response.
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Analysis: Western blotting was used to measure the levels of phosphorylated Smad3 (p-Smad3). Gene expression analysis was performed to quantify Smad3 target genes.
2. In Vivo Animal Models
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Unilateral Ureteral Obstruction (UUO) Model: This is a widely used, rapid model for inducing renal fibrosis. Mice underwent surgery to obstruct one ureter, leading to fibrotic changes in the corresponding kidney. This compound or a vehicle was administered to evaluate the drug's ability to prevent fibrosis development.
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Tg26 Mouse Model: This is a genetic model of HIV-associated nephropathy (HIVAN) that develops progressive glomerulosclerosis, proteinuria, and renal failure, closely mimicking human disease. Six-week-old Tg26 mice were treated with this compound or vehicle for four weeks to assess the drug's therapeutic effect on established disease.
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Col4a3-/- Alport Syndrome Model: A genetic model for Alport syndrome, a progressive kidney disease, was used to evaluate the efficacy of this compound analogs in reducing fibrosis and improving survival.
3. Analytical Methods
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Histology: Kidney tissue sections were stained with Picrosirius Red and Masson's trichrome to visualize and quantify collagen deposition and the extent of fibrosis.
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Immunofluorescence: Staining for Collagen I and alpha-smooth muscle actin (α-SMA), a marker for myofibroblast activation, was performed to assess key fibrotic markers.
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Biochemical Analysis: Renal function was assessed by measuring proteinuria and other relevant biomarkers.
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Western Blotting: Kidney cortex lysates were analyzed to determine the in vivo levels of p-Smad3 and α-SMA.
Therapeutic Rationale and Selectivity
The development of anti-fibrotic therapies has been challenging. Broadly targeting TGF-β signaling can lead to significant side effects due to its ubiquitous role in cellular homeostasis. Similarly, complete inhibition of HIPK2's kinase activity is undesirable because HIPK2 also regulates tumor suppression via p53.
The therapeutic rationale for this compound is its high degree of selectivity. By specifically disrupting the HIPK2-Smad3 interaction, this compound targets a key pro-fibrotic node while leaving other essential cellular functions of both TGF-β and HIPK2 intact. This precision offers a promising therapeutic window, potentially minimizing the adverse effects associated with less specific inhibitors. The upregulation of HIPK2 expression specifically in CKD settings further supports this targeted approach, as the drug's primary target is elevated in the diseased state.
References
- 1. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 3. Targeting TGF-β Signaling in Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
BT173: A Selective Allosteric Inhibitor of the HIPK2-Smad3 Interaction for Anti-Fibrotic Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. A key signaling nexus implicated in the pathogenesis of fibrosis is the Transforming Growth Factor-β1 (TGF-β1)/Smad3 pathway. Homeodomain-interacting protein kinase 2 (HIPK2) has emerged as a critical positive regulator of this pathway, making it an attractive target for anti-fibrotic drug development. This document provides a comprehensive technical overview of BT173, a novel small molecule inhibitor that selectively targets the protein-protein interaction between HIPK2 and Smad3. Unlike conventional kinase inhibitors, this compound functions through an allosteric mechanism, disrupting the formation of the HIPK2-Smad3 complex without inhibiting the intrinsic kinase activity of HIPK2. This targeted approach offers the potential for a more specific and safer therapeutic intervention by preserving the other essential functions of HIPK2, such as its role in tumor suppression via p53 activation. This guide details the mechanism of action of this compound, its in vitro and in vivo efficacy, and the experimental protocols utilized for its characterization.
The HIPK2-Smad3 Signaling Axis in Fibrosis
The TGF-β1 signaling pathway is a central mediator of tissue fibrosis.[1][2] Upon ligand binding, the TGF-β receptor complex phosphorylates and activates Smad3, which then translocates to the nucleus to regulate the transcription of pro-fibrotic genes.[2] HIPK2 has been identified as a key potentiator of this pathway by physically associating with Smad3 and enhancing its transcriptional activity.[1][3] Genetic deletion of HIPK2 has been shown to attenuate kidney fibrosis in preclinical models, underscoring its importance in the fibrotic process. Therefore, the targeted inhibition of the HIPK2-Smad3 interaction presents a promising therapeutic strategy for fibrotic diseases.
This compound: Mechanism of Action and Selectivity
This compound was identified through a screening campaign to discover small molecules that could inhibit the transcriptional activity of Smad3. Subsequent mechanistic studies revealed that this compound does not function as a typical ATP-competitive kinase inhibitor. Instead, it binds directly to HIPK2, inducing a conformational change that allosterically interferes with its ability to interact with Smad3. This disruption of the HIPK2-Smad3 protein-protein interaction (PPI) is the primary mechanism by which this compound suppresses the downstream signaling of the TGF-β1/Smad3 pathway.
A key advantage of this compound's allosteric mechanism is its selectivity. By not targeting the highly conserved ATP-binding pocket of kinases, it avoids off-target effects associated with many kinase inhibitors. Crucially, this compound does not inhibit the kinase activity of HIPK2, nor does it affect HIPK2-mediated activation of other signaling pathways, such as the p53 tumor suppressor pathway. This selectivity profile suggests a favorable safety profile for this compound as a therapeutic agent.
Figure 1: Mechanism of this compound in the HIPK2-Smad3 Signaling Pathway.
In Vitro Efficacy
The inhibitory activity of this compound on the TGF-β1/Smad3 pathway has been demonstrated in various in vitro assays. In human renal tubular epithelial cells (hRTECs), pre-treatment with this compound effectively inhibited TGF-β1-induced phosphorylation of Smad3 and the subsequent expression of Smad3 target genes.
| Assay | Cell Line | Treatment | Effect of this compound |
| Smad3 Phosphorylation | hRTECs | TGF-β1 (10 ng/ml) for 20 min | Inhibition of Smad3 phosphorylation |
| Smad3 Target Gene Expression | hRTECs | TGF-β1 (5 ng/ml) for 6 hours | Repression of TGF-β-responsive genes |
| Smad3 Reporter Assay | HEK 293T | - | Attenuation of Smad3 activity (0-10 μM) |
| Drug Affinity Responsive Target Stability (DARTS) | HEK 293T | Pronase digestion | Protection of HIPK2 from degradation |
In Vivo Efficacy
The anti-fibrotic potential of this compound has been validated in two distinct mouse models of kidney fibrosis: the unilateral ureteral obstruction (UUO) model and the Tg26 mouse model of HIV-associated nephropathy. In both models, oral administration of this compound resulted in a significant reduction in renal fibrosis and deposition of extracellular matrix. This was accompanied by a decrease in Smad3 phosphorylation in the kidneys of treated animals.
| Animal Model | This compound Dosage | Duration | Key Findings |
| Unilateral Ureteral Obstruction (UUO) | 20 mg/kg, p.o. | Daily for 7 days post-surgery | Attenuated renal fibrosis development |
| Tg26 (HIV-associated nephropathy) | 20 mg/kg, p.o. | 4 weeks | Ameliorated proteinuria and kidney fibrosis |
Experimental Protocols
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay is utilized to confirm the direct binding of a small molecule to its target protein.
Figure 2: Workflow for the DARTS Assay.
Methodology:
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Prepare cell lysates from HEK 293T cells.
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Incubate the lysates with either this compound (e.g., 30-100 μM) or a DMSO control.
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Add a serial dilution of pronase to the lysates.
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Allow the pronase to digest the proteins for a defined period.
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Stop the reaction and separate the protein fragments by SDS-PAGE.
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Perform a Western blot using an antibody specific for HIPK2.
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Analyze the blot for the protection of HIPK2 from degradation in the presence of this compound compared to the DMSO control.
In Vitro Smad3 Phosphorylation Assay
This assay assesses the ability of this compound to inhibit TGF-β1-induced Smad3 phosphorylation in a cellular context.
Methodology:
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Culture primary human renal tubular epithelial cells (hRTECs).
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Pre-incubate the cells with this compound for 16 hours.
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Stimulate the cells with TGF-β1 (10 ng/ml) for 20 minutes.
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Lyse the cells and collect the protein extracts.
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Perform Western blotting using antibodies against phosphorylated Smad3 (p-Smad3) and total Smad3.
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Quantify the band intensities to determine the ratio of p-Smad3 to total Smad3.
In Vivo Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a widely used method to induce renal fibrosis in rodents.
Methodology:
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Anesthetize the mice (e.g., C57BL/6).
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Perform a laparotomy to expose the left kidney and ureter.
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Ligate the left ureter at two points.
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Close the incision.
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Administer this compound (20 mg/kg) or vehicle control daily by oral gavage for the duration of the study (e.g., 7 days).
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At the end of the study, harvest the kidneys for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and molecular analysis (e.g., Western blotting for p-Smad3 and α-SMA expression).
Future Directions and Analogs
While this compound has demonstrated proof-of-concept for the therapeutic targeting of the HIPK2-Smad3 interaction, it has been noted to have suboptimal potency and solubility for clinical development. This has led to the development of more potent analogs, such as SMS-0174, which exhibits a significantly improved in vitro IC50 for HIPK2-Smad3 disruption (<25 nM) and enhanced solubility. SMS-0174 has shown promise in preclinical models of Alport syndrome and HIV-associated nephropathy, with a favorable pharmacokinetic and safety profile.
Conclusion
This compound is a pioneering small molecule that validates the therapeutic potential of selectively inhibiting the HIPK2-Smad3 protein-protein interaction for the treatment of fibrotic diseases. Its unique allosteric mechanism of action provides a high degree of selectivity, sparing the kinase activity of HIPK2 and its other important cellular functions. The successful application of this compound in preclinical models of kidney fibrosis has paved the way for the development of next-generation inhibitors with improved pharmaceutical properties, bringing this novel anti-fibrotic strategy closer to clinical reality. This technical guide provides a foundational understanding of this compound for researchers and drug developers working to combat the significant unmet medical need of fibrosis.
References
BT173: A Novel Allosteric Inhibitor of HIPK2 Suppressing the TGF-β1/Smad3 Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of BT173, a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2). It details the mechanism of action, key experimental findings, and methodologies related to its suppression of the Transforming Growth Factor-beta 1 (TGF-β1)/Smad3 signaling pathway, a critical mediator of fibrosis.
Core Mechanism of Action
This compound acts as a potent and specific inhibitor of the TGF-β1/Smad3 pathway through a unique allosteric mechanism.[1][2][3][4] Unlike typical kinase inhibitors that compete for ATP binding, this compound binds to HIPK2 and disrupts its interaction with Smad3.[1] This interference prevents the TGF-β1-induced phosphorylation of Smad3, a key step in the activation of the signaling cascade. Consequently, the downstream transcriptional activity of Smad3 and the expression of pro-fibrotic genes are significantly attenuated. Notably, this compound's mechanism is highly specific, as it does not inhibit the kinase activity of HIPK2 itself, thereby potentially avoiding off-target effects associated with broad kinase inhibition.
Below is a diagram illustrating the proposed mechanism of action of this compound in the context of the TGF-β1/Smad3 signaling pathway.
Quantitative Data Summary
The efficacy of this compound in inhibiting the TGF-β1/Smad3 pathway has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibition of Smad3 Reporter Activity by this compound
| Treatment Condition | This compound Concentration (μM) | Inhibition of SBE4-Luc Activity (%) |
|---|---|---|
| Vehicle | 3.3 | ~40% |
| Vehicle | 10 | ~70% |
| TGF-β1 | 1.0 | ~40% |
| TGF-β1 | 3.3 | ~60% |
| TGF-β1 | 10 | ~75% |
Data derived from studies on Smad-responsive luciferase reporter assays in kidney tubular cells.
Table 2: In Vitro Inhibition of TGF-β1-induced Smad3 Phosphorylation
| Cell Type | TGF-β1 Stimulation | This compound Pretreatment | Outcome |
|---|---|---|---|
| Primary hRTECs | 5 ng/ml for 20 mins | Increasing doses | Progressive inhibition of Smad3 phosphorylation |
hRTECs: human Renal Tubular Epithelial Cells.
Table 3: In Vivo Efficacy of this compound in Animal Models of Renal Fibrosis
| Animal Model | This compound Administration | Key Findings |
|---|---|---|
| Unilateral Ureteral Obstruction (UUO) | Yes | Decreased Smad3 phosphorylation, mitigated renal fibrosis and extracellular matrix deposition |
| Tg26 (HIV-associated nephropathy) | Yes | Decreased Smad3 phosphorylation, mitigated renal fibrosis and extracellular matrix deposition |
Data from in vivo studies demonstrating the therapeutic potential of this compound.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture and Treatment
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Cell Line: Primary human Renal Tubular Epithelial Cells (hRTECs) were utilized.
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Culture Conditions: Cells were maintained in an appropriate growth medium supplemented with necessary factors and incubated at 37°C in a humidified atmosphere with 5% CO2.
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This compound Treatment: For inhibition studies, cells were pretreated with varying concentrations of this compound (e.g., 1.0, 3.3, 10 μM) or vehicle (DMSO) for a specified duration before stimulation.
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TGF-β1 Stimulation: Following pretreatment, cells were stimulated with recombinant human TGF-β1 (e.g., 5 ng/ml) for a defined period (e.g., 20 minutes for phosphorylation assays) to induce the Smad3 pathway.
Smad3-Responsive Luciferase Reporter Assay (SBE4-Luc)
This assay quantifies the transcriptional activity of Smad3.
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Protocol:
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Kidney tubular cells were seeded in multi-well plates.
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Cells were transiently transfected with the SBE4-Luc reporter plasmid, which contains multiple copies of the Smad-binding element driving the expression of the luciferase gene.
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Post-transfection, cells were pretreated with this compound or vehicle.
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Cells were then stimulated with TGF-β1.
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After the stimulation period, cells were lysed, and the luciferase activity was measured using a luminometer.
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The relative light units were normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
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Western Blotting for Phospho-Smad3
This technique is used to detect and quantify the levels of phosphorylated Smad3.
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Protocol:
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Following treatment with this compound and/or TGF-β1, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein concentration in the lysates was determined using a BCA protein assay.
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Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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The membrane was incubated overnight at 4°C with a primary antibody specific for phosphorylated Smad3 (p-Smad3).
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After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
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The membrane was stripped and re-probed with an antibody for total Smad3 and a loading control (e.g., GAPDH or β-actin) for normalization.
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In Vivo Animal Models of Renal Fibrosis
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Models:
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Unilateral Ureteral Obstruction (UUO): A widely used model where one ureter is surgically ligated, leading to progressive renal fibrosis in the obstructed kidney.
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Tg26 Mice: A transgenic mouse model of HIV-associated nephropathy that develops severe renal disease, including fibrosis.
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This compound Administration: this compound was administered to the animals, typically via intraperitoneal injection or oral gavage, at specified doses and for a defined treatment period.
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Outcome Assessment:
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Histology: Kidneys were harvested, fixed in formalin, and embedded in paraffin. Sections were stained with Masson's trichrome or Picrosirius red to assess the extent of collagen deposition and fibrosis.
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Immunohistochemistry/Immunofluorescence: Staining for markers of fibrosis (e.g., fibronectin, collagen I) and p-Smad3 was performed to evaluate the effect of this compound on these parameters in the kidney tissue.
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Gene Expression Analysis: RNA was extracted from kidney tissue to quantify the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) using quantitative real-time PCR (qRT-PCR).
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Protein Analysis: Western blotting was performed on kidney tissue lysates to measure the levels of p-Smad3 and other relevant proteins.
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Conclusion
This compound represents a promising therapeutic candidate for fibrotic diseases, particularly those driven by the TGF-β1/Smad3 pathway, such as chronic kidney disease. Its unique allosteric mechanism of inhibiting the HIPK2-Smad3 interaction offers a targeted approach to suppress this pro-fibrotic signaling cascade. The robust preclinical data from both in vitro and in vivo models provide a strong rationale for its further development as an anti-fibrotic therapy. Future research and clinical trials will be crucial to ascertain the safety and efficacy of this compound in human patients.
References
- 1. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
BT173: A Novel Therapeutic Candidate for Chronic Kidney Disease
A deep dive into the preclinical evidence and mechanism of action of BT173, a promising allosteric inhibitor of HIPK2, in validated models of chronic kidney disease.
This technical guide provides a comprehensive overview of the small molecule inhibitor this compound and its role in mitigating kidney fibrosis, a hallmark of chronic kidney disease (CKD). We will delve into its unique mechanism of action, summarize key preclinical findings in established CKD models, and provide detailed experimental protocols for the cited studies. This document is intended for researchers, scientists, and drug development professionals in the field of nephrology and fibrosis.
Core Mechanism of Action: Targeting the TGF-β1/Smad3 Pathway
This compound is a potent and specific inhibitor of homeodomain-interacting protein kinase 2 (HIPK2).[1][2] Unlike conventional kinase inhibitors, this compound functions as an allosteric inhibitor. It binds to HIPK2 and disrupts its protein-protein interaction with Smad3, a key downstream mediator of the pro-fibrotic transforming growth factor-beta 1 (TGF-β1) signaling pathway.[1][3][4] This targeted disruption prevents the phosphorylation and subsequent activation of Smad3, thereby inhibiting the transcription of pro-fibrotic genes. A crucial aspect of this compound's profile is that it does not inhibit the kinase activity of HIPK2, nor does it affect p53 activation, which may circumvent potential side effects associated with broad kinase inhibition.
Below is a diagram illustrating the signaling pathway targeted by this compound.
Caption: Mechanism of this compound in inhibiting the TGF-β1/Smad3 signaling pathway.
Preclinical Efficacy in Chronic Kidney Disease Models
This compound has demonstrated significant anti-fibrotic effects in two well-established murine models of chronic kidney disease: the Unilateral Ureteral Obstruction (UUO) model and the Tg26 mouse model of HIV-associated nephropathy.
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a widely used in vivo model to study renal fibrosis. In this model, this compound administration has been shown to significantly attenuate the development of renal fibrosis.
| Parameter | Vehicle Control | This compound (20 mg/kg) | Outcome |
| Smad3 Phosphorylation | Increased | Significantly Decreased | Inhibition of the target pathway |
| α-SMA Expression | Increased | Significantly Decreased | Reduction in myofibroblast activation |
| Renal Fibrosis | Severe | Significantly Attenuated | Anti-fibrotic effect |
Data summarized from preclinical studies.
Tg26 Mouse Model
The Tg26 mouse model represents a model of HIV-associated nephropathy, which is characterized by heavy proteinuria and progressive kidney fibrosis. Treatment with this compound in this model has shown promising results in improving renal function and reducing fibrosis.
| Parameter | Vehicle Control | This compound (20 mg/kg) | Outcome |
| Proteinuria | High | Significantly Reduced | Improvement in kidney function |
| Kidney Fibrosis | Severe | Ameliorated | Anti-fibrotic effect |
Data summarized from preclinical studies.
Experimental Protocols
In Vitro Studies: Human Renal Tubular Epithelial Cells (hRTECs)
Cell Culture and Treatment: Primary hRTECs are cultured in renal epithelial cell growth medium. For experiments, cells are serum-starved overnight and then pre-treated with this compound (typically 0-10 µM) for 1 hour before stimulation with TGF-β1 (typically 2 ng/mL) for various time points.
Western Blot Analysis: Cell lysates are collected and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. Membranes are probed with primary antibodies against phosphorylated Smad3 (pSmad3), total Smad3, and a loading control (e.g., GAPDH).
Gene Expression Analysis (qPCR): RNA is extracted from cells and reverse-transcribed to cDNA. Quantitative PCR is performed using primers for Smad3 target genes (e.g., PAI-1, Collagen I) to assess changes in gene expression.
In Vivo Studies: Animal Models
Unilateral Ureteral Obstruction (UUO) Model:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
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Surgical Procedure: Mice are anesthetized, and the left ureter is ligated at two points. Sham-operated animals undergo the same procedure without ligation.
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This compound Administration: this compound is administered daily via oral gavage (p.o.) at a dose of 20 mg/kg, starting on the day of surgery and continuing for 7 days. The vehicle control group receives the same volume of the vehicle solution.
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Tissue Collection and Analysis: At day 7 post-surgery, kidneys are harvested. One portion is fixed in formalin for histological analysis (Masson's trichrome and Picrosirius red staining for fibrosis), and another portion is snap-frozen for protein and RNA extraction for Western blot (pSmad3, α-SMA) and qPCR analysis.
Tg26 Mouse Model:
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Animals: Tg26 mice and their wild-type littermates.
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This compound Administration: this compound is administered daily via oral gavage (p.o.) at a dose of 20 mg/kg for 4 weeks.
-
Functional Assessment: Urine is collected at baseline and at the end of the treatment period to measure proteinuria (albumin-to-creatinine ratio).
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Tissue Collection and Analysis: At the end of the study, kidneys are harvested for histological and molecular analysis as described for the UUO model.
Below is a diagram illustrating the general experimental workflow for in vivo studies.
Caption: General experimental workflow for in vivo evaluation of this compound.
Conclusion
This compound represents a novel therapeutic strategy for chronic kidney disease by specifically targeting the HIPK2-Smad3 interaction within the pro-fibrotic TGF-β1 pathway. Preclinical data from in vitro and in vivo models strongly support its anti-fibrotic efficacy. The targeted nature of this compound, which avoids direct kinase inhibition, suggests a favorable safety profile. Further development and clinical investigation of this compound and its analogs are warranted to explore its full therapeutic potential in patients with chronic kidney disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (BT-173) | HIPK2-Smad3 inhibitor | Probechem Biochemicals [probechem.com]
A Technical Guide to BT173: A Chemical Probe for the HIPK2-Smad3 Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Homeodomain-Interacting Protein Kinase 2 (HIPK2) and Smad3 is a critical node in the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of fibrosis in various organs, including the kidneys.[1][2][3] The development of chemical probes to specifically modulate this protein-protein interaction (PPI) is of significant interest for both basic research and therapeutic development. This technical guide provides an in-depth overview of BT173, a novel small molecule chemical probe that allosterically inhibits the HIPK2-Smad3 interaction, and its more potent analog, SMS-0174.
Chemical Probe Profile: this compound and SMS-0174
This compound was identified through a screening campaign utilizing a Smad3 reporter assay and was found to specifically inhibit the TGF-β1/Smad3 pathway by disrupting the HIPK2-Smad3 PPI.[2] A key feature of this compound is its allosteric mechanism of action, which allows it to inhibit the profibrotic activity of HIPK2 without affecting its kinase activity, thus potentially avoiding off-target effects associated with kinase inhibition.[1] While this compound demonstrated efficacy, it was noted to have suboptimal physicochemical properties, such as poor solubility. This led to the development of more potent and soluble analogs, including SMS-0174.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its analog SMS-0174.
Table 1: In Vitro and Cellular Activity of HIPK2-Smad3 Interaction Probes
| Compound | Assay | Target | Activity | Source |
| This compound | Smad3 Reporter Assay (HEK293T cells) | HIPK2-Smad3 mediated transcription | ~40% inhibition @ 1.0 µM | |
| ~60% inhibition @ 3.3 µM | ||||
| ~75% inhibition @ 10 µM | ||||
| SMS-0174 | Surface Plasmon Resonance (SPR) | HIPK2-Smad3 Disruption | IC50 < 25 nM | |
| Luciferase Cell Reporter TGF-β Assay | Cellular Target Engagement | IC50 < 200 nM |
Table 2: In Vivo Administration of this compound
| Animal Model | Disease | Dosage | Administration Route | Study Duration | Outcome | Source |
| Mouse | Unilateral Ureteral Obstruction (UUO) | 20 mg/kg | Oral gavage, daily | 7 or 14 days | Attenuation of renal fibrosis | |
| Tg26 Mouse | HIV-Associated Nephropathy | 20 mg/kg | Oral gavage | 4 weeks | Amelioration of proteinuria and kidney fibrosis |
Signaling Pathway
The TGF-β signaling pathway plays a central role in cellular processes like growth, differentiation, and extracellular matrix (ECM) production. In the context of fibrosis, TGF-β1 binding to its receptor leads to the phosphorylation and activation of Smad3. Activated Smad3 then translocates to the nucleus to regulate the transcription of profibrotic genes. HIPK2 acts as a co-activator in this process by directly interacting with Smad3, enhancing its transcriptional activity. This compound disrupts this critical interaction.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Smad3 Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of Smad3 in response to TGF-β stimulation and to assess the inhibitory effect of compounds like this compound.
Workflow:
Caption: Workflow for the Smad3 Luciferase Reporter Assay.
Protocol:
-
Cell Culture: Seed HEK293T cells in a 96-well plate at an appropriate density.
-
Transfection: Transfect the cells with a Smad-responsive element (SBE) luciferase reporter plasmid (e.g., SBE4-Luc). A constitutively expressed Renilla luciferase vector can be co-transfected for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for a specified period (e.g., 1 hour).
-
Stimulation: Add TGF-β1 to the wells to a final concentration of 5 ng/mL to stimulate Smad3 activity.
-
Lysis and Measurement: After an incubation period (e.g., 16-24 hours), lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of Smad3 activity by this compound compared to the vehicle-treated, TGF-β1-stimulated control.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a technique used to confirm the direct binding of a small molecule to its protein target. The principle is that small molecule binding can stabilize the protein, making it more resistant to proteolysis.
Workflow:
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) Assay.
Protocol:
-
Lysate Preparation: Prepare a total protein lysate from a suitable cell line (e.g., HEK293T cells).
-
Compound Incubation: Aliquot the lysate and incubate with this compound (e.g., 100 µM) or vehicle (DMSO) for 1 hour at room temperature.
-
Protease Digestion: Add a protease, such as pronase, to the lysates at a concentration that results in partial digestion of the total protein. Incubate for a short period (e.g., 10-20 minutes).
-
Quench Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and perform a Western blot to detect the target protein, HIPK2. Increased band intensity for HIPK2 in the this compound-treated sample compared to the vehicle control indicates protection from proteolysis and therefore, direct binding.
Co-Immunoprecipitation (Co-IP) to Assess HIPK2-Smad3 Interaction
Co-IP is used to determine if two proteins interact within a cell. In this context, it is used to demonstrate that this compound disrupts the interaction between HIPK2 and Smad3.
Workflow:
Caption: Workflow for Co-Immunoprecipitation of HIPK2 and Smad3.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a plasmid encoding an epitope-tagged HIPK2 (e.g., 6xHis-HIPK2).
-
Compound Treatment: Treat the cells with increasing concentrations of this compound or vehicle (DMSO) for a specified duration.
-
Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: Add an antibody against the epitope tag (e.g., anti-His antibody) conjugated to beads (e.g., protein A/G or magnetic beads) to the cell lysates. Incubate to allow the antibody to bind to the tagged HIPK2.
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluate by SDS-PAGE and Western blotting using an antibody specific for Smad3. A decrease in the amount of co-immunoprecipitated Smad3 in the this compound-treated samples indicates disruption of the HIPK2-Smad3 interaction.
-
Antibodies for Western Blot:
-
Phospho-Smad3 (e.g., Cell Signaling #9520)
-
Total Smad3 (e.g., Cell Signaling #9523)
-
HIPK2 (e.g., Cell Signaling #5091)
-
6xHis tag (e.g., Abcam #ab137839)
-
-
Conclusion
This compound and its analogs represent valuable chemical probes for studying the role of the HIPK2-Smad3 interaction in TGF-β signaling and fibrosis. Their allosteric mechanism of action provides a specific tool to dissect this pathway, and their efficacy in preclinical models of kidney fibrosis highlights their potential as starting points for the development of novel anti-fibrotic therapies. The experimental protocols detailed in this guide provide a framework for researchers to utilize these probes in their own investigations into the complex mechanisms of fibrotic diseases.
References
- 1. Small Molecule Allosteric Inhibitor of HIPK2 as a Novel Therapy against Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Effect of BT173 on Extracellular Matrix Deposition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BT173 is a novel small molecule inhibitor of homeodomain-interacting protein kinase 2 (HIPK2) that has demonstrated significant potential in mitigating tissue fibrosis, particularly in the context of kidney disease. This technical guide provides an in-depth overview of the mechanism of action of this compound and its impact on extracellular matrix (ECM) deposition. Experimental evidence from in vitro and in vivo studies is presented, along with detailed protocols for key assays and visualizations of the relevant signaling pathways. The data collectively underscore the therapeutic promise of this compound as an anti-fibrotic agent by targeting the TGF-β1/Smad3 signaling axis.
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The transforming growth factor-beta 1 (TGF-β1) signaling pathway, particularly through its downstream mediator Smad3, is a central driver of fibrosis. Homeodomain-interacting protein kinase 2 (HIPK2) has been identified as a critical co-factor that potentiates Smad3 activity. This compound has emerged as a selective inhibitor of the HIPK2-Smad3 interaction, offering a targeted approach to disrupt the fibrotic cascade. This document outlines the core scientific findings related to this compound's effect on ECM deposition.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of HIPK2. Unlike conventional kinase inhibitors, this compound does not block the catalytic activity of HIPK2. Instead, it binds to HIPK2 and conformationally alters the protein, thereby interfering with its ability to associate with Smad3.[1][2] This disruption of the HIPK2-Smad3 protein-protein interaction is the cornerstone of this compound's anti-fibrotic effect. By preventing the formation of this complex, this compound inhibits the subsequent phosphorylation and activation of Smad3, a key step in the TGF-β1 signaling pathway that leads to the transcription of pro-fibrotic genes, including those encoding for various ECM components.[1][3][4]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting the TGF-β1/Smad3 signaling pathway.
Data Presentation: Effect of this compound on ECM-Related Gene Expression
Quantitative analysis of gene expression in human renal tubular epithelial cells treated with this compound demonstrates a dose-dependent inhibition of TGF-β1-induced transcription of key ECM components.
| Gene | Treatment | Fold Change (vs. Control) | Reference |
| Collagen I | TGF-β1 | ~4.5 | Liu R, et al. 2017 |
| TGF-β1 + this compound (1 µM) | ~3.0 | Liu R, et al. 2017 | |
| TGF-β1 + this compound (10 µM) | ~1.5 | Liu R, et al. 2017 | |
| Fibronectin | TGF-β1 | ~3.0 | Liu R, et al. 2017 |
| TGF-β1 + this compound (1 µM) | ~2.0 | Liu R, et al. 2017 | |
| TGF-β1 + this compound (10 µM) | ~1.0 | Liu R, et al. 2017 |
Data are approximate values derived from published graphical representations and serve for illustrative purposes.
Experimental Protocols
In Vivo Model: Unilateral Ureteral Obstruction (UUO)
The UUO model is a widely used method to induce renal fibrosis.
Workflow Diagram:
Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) model.
Protocol:
-
Anesthesia: Anesthetize adult male C57BL/6 mice with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: Make a midline abdominal incision to expose the kidneys. Isolate the left ureter and ligate it at two points using 4-0 silk suture. The contralateral (right) kidney serves as an internal control. For sham-operated animals, the ureter is mobilized but not ligated.
-
Treatment: Administer this compound (20 mg/kg) or vehicle control daily via oral gavage, starting one day post-surgery.
-
Tissue Collection: At 7 or 14 days post-surgery, euthanize the mice and perfuse the kidneys with phosphate-buffered saline (PBS). Harvest the kidneys for subsequent analysis.
Histological Analysis of ECM Deposition
Masson's Trichrome Staining:
-
Tissue Preparation: Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Staining:
-
Mordant in Bouin's solution at 56°C for 1 hour.
-
Rinse in running tap water until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin for 5 minutes.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes.
-
Differentiate in 1% acetic acid for 1 minute.
-
-
Dehydration and Mounting: Dehydrate through graded ethanol, clear in xylene, and mount with a synthetic resin.
-
Result: Collagen fibers are stained blue, nuclei are black, and cytoplasm is red.
-
Sirius Red Staining:
-
Tissue Preparation: As per Masson's Trichrome.
-
Staining:
-
Stain in Picro-Sirius Red solution for 1 hour.
-
Wash in two changes of acidified water.
-
-
Dehydration and Mounting: As per Masson's Trichrome.
-
Result: Collagen fibers are stained red. When viewed under polarized light, thick collagen fibers appear orange-red, and thin fibers appear green.
-
Western Blot for Phosphorylated Smad3
-
Protein Extraction: Homogenize kidney tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-Smad3 (Ser423/425) and total Smad3 overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Extract total RNA from kidney tissue or cells using TRIzol reagent. Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers for target genes (e.g., Col1a1, Fn1) and a housekeeping gene (e.g., Gapdh).
-
Analysis: Calculate relative gene expression using the 2-ΔΔCt method.
Co-Immunoprecipitation (Co-IP) for HIPK2-Smad3 Interaction
Logical Relationship Diagram:
Caption: Logical flow of a co-immunoprecipitation experiment to assess this compound's effect.
Protocol:
-
Cell Lysis: Lyse cells (e.g., HEK293T overexpressing tagged HIPK2) in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
This compound Treatment: Incubate the lysate with this compound or vehicle (DMSO) for 1 hour at 4°C.
-
Immunoprecipitation: Add an anti-HIPK2 antibody and incubate overnight at 4°C. Add fresh Protein A/G beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads and wash several times with lysis buffer.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an anti-Smad3 antibody. A reduction in the Smad3 band in the this compound-treated sample indicates disruption of the HIPK2-Smad3 interaction.
Conclusion
This compound represents a promising therapeutic candidate for fibrotic diseases by selectively targeting the HIPK2-Smad3 interaction. This allosteric inhibition mechanism effectively downregulates the pro-fibrotic TGF-β1/Smad3 signaling pathway, leading to a reduction in the deposition of extracellular matrix components. The experimental data and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals interested in the evaluation and further development of this compound and similar anti-fibrotic compounds.
References
Understanding BT173's Target Engagement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement and mechanism of action of BT173, a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and the study of fibrotic diseases.
Introduction to this compound and its Therapeutic Rationale
This compound is a first-in-class, orally bioavailable small molecule that has demonstrated significant anti-fibrotic effects in preclinical models of kidney disease.[1][2][3] Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological hallmark of many chronic diseases, leading to organ dysfunction and failure. The transforming growth factor-beta (TGF-β) signaling pathway, particularly through its downstream effector Smad3, is a central driver of the fibrotic process. This compound was developed to specifically target a key regulator of this pathway, HIPK2.
Core Mechanism of Action: Allosteric Inhibition of the HIPK2-Smad3 Interaction
This compound's primary mechanism of action is the allosteric inhibition of the protein-protein interaction between HIPK2 and Smad3.[2][4] Unlike conventional kinase inhibitors that block the ATP-binding site, this compound binds to HIPK2 at a site distinct from the kinase domain. This binding event induces a conformational change in HIPK2, thereby preventing its association with Smad3.
A critical feature of this compound's action is that it does not inhibit the intrinsic kinase activity of HIPK2. This selective disruption of the HIPK2-Smad3 interaction allows this compound to specifically block the pro-fibrotic signaling cascade mediated by TGF-β/Smad3 without affecting other HIPK2-dependent cellular functions, such as p53 activation and tumor suppression.
Below is a diagram illustrating the signaling pathway targeted by this compound.
Caption: TGF-β1 signaling pathway and the inhibitory action of this compound.
Quantitative Data on Target Engagement and Activity
The following tables summarize the available quantitative data for this compound and its potent analog, SMS-0174.
Table 1: In Vitro Activity
| Compound | Assay | Target | IC50 | Reference |
| This compound | Smad3 Reporter Assay | TGF-β/Smad3-dependent transcription | Attenuates activity at 0-10 µM | |
| SMS-0174 | Surface Plasmon Resonance (SPR) | HIPK2-SMAD3 Disruption | < 25 nM | |
| SMS-0174 | Luciferase Cell Reporter Assay | Cellular Target Engagement | < 200 nM |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Dosing | Key Outcomes | Reference |
| This compound | Unilateral Ureteral Obstruction (UUO) Mice | 20 mg/kg, p.o., daily for 7 days | Attenuated renal fibrosis | |
| This compound | Tg26 Mice (HIV-associated nephropathy) | 20 mg/kg, p.o., for 4 weeks | Ameliorated proteinuria and kidney fibrosis | |
| SMS-0174 | Tg26 Mice (HIV-associated nephropathy) | 90 mg/kg, p.o., q.d. for 4 weeks | Improved kidney function and reduced fibrosis | |
| SMS-0174 | Col4a3-/- Alport Syndrome Mice | 60 mg/kg, p.o., q.d. for 6 weeks | Decreased fibrosis, improved kidney function, and prolonged survival |
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize this compound's target engagement are outlined below.
4.1. Smad3 Reporter Assay
This cell-based assay is used to quantify the transcriptional activity of Smad3 in response to TGF-β stimulation and to assess the inhibitory effect of compounds like this compound.
-
Principle: Cells are co-transfected with a reporter plasmid containing Smad-binding elements (SBE) upstream of a luciferase gene, and a plasmid expressing HIPK2. In the presence of TGF-β, activated Smad3 binds to the SBE and drives the expression of luciferase. The luminescence produced by luciferase is proportional to Smad3 transcriptional activity.
-
Workflow:
-
HEK293T cells are seeded in multi-well plates.
-
Cells are transfected with the SBE4-Luc reporter plasmid and a HIPK2 expression vector.
-
Cells are treated with varying concentrations of this compound or vehicle control.
-
TGF-β1 is added to stimulate the signaling pathway.
-
After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data is normalized to a control (e.g., DMSO-treated cells) to determine the fold change in Smad3 activity.
-
Caption: Workflow for the Smad3 Reporter Assay.
4.2. Drug Affinity Responsive Target Stability (DARTS)
DARTS is a technique used to identify the protein target of a small molecule by exploiting the principle that a protein becomes more resistant to proteolysis when bound to a ligand.
-
Principle: Cell lysates are treated with the small molecule of interest (this compound) and then subjected to limited proteolysis by a protease (e.g., pronase). If the small molecule binds to a specific protein (HIPK2), it stabilizes the protein's structure, making it less susceptible to digestion. The differential protein degradation pattern between treated and untreated samples is then analyzed by Western blotting.
-
Workflow:
-
Prepare cell lysates (e.g., from HEK293T cells).
-
Incubate lysates with varying concentrations of this compound or vehicle control.
-
Add a protease (pronase) to induce limited digestion.
-
Stop the digestion reaction.
-
Analyze the protein samples by SDS-PAGE and Western blotting using an antibody against the putative target protein (HIPK2).
-
A reduction in the degradation of the target protein in the presence of the compound indicates a direct binding interaction.
-
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
4.3. In Vivo Efficacy Studies
The anti-fibrotic effects of this compound are evaluated in established animal models of kidney fibrosis.
-
Models:
-
Unilateral Ureteral Obstruction (UUO): A widely used model where one ureter is surgically ligated, leading to rapid and progressive fibrosis in the obstructed kidney.
-
Tg26 Mice: A transgenic mouse model of HIV-associated nephropathy (HIVAN) that develops progressive kidney disease, including fibrosis.
-
-
General Protocol:
-
Induce kidney disease in the animal model.
-
Administer this compound or vehicle control to the animals, typically via oral gavage, for a specified duration.
-
Monitor animal health and collect biological samples (e.g., urine for proteinuria analysis).
-
At the end of the study, euthanize the animals and harvest the kidneys.
-
Analyze the kidneys for markers of fibrosis through:
-
Histology: Staining of kidney sections (e.g., with Picrosirius Red) to visualize and quantify collagen deposition.
-
Western Blotting: To measure the protein levels of fibrosis markers (e.g., α-SMA, fibronectin) and the phosphorylation status of Smad3.
-
qPCR: To measure the mRNA expression of pro-fibrotic genes.
-
-
Conclusion
This compound represents a novel therapeutic approach for the treatment of fibrotic diseases. Its unique allosteric mechanism of inhibiting the HIPK2-Smad3 interaction provides a high degree of specificity for the pro-fibrotic TGF-β pathway. The preclinical data generated to date strongly support its potential as an anti-fibrotic agent and warrant further investigation in clinical settings. The development of more potent and soluble analogs like SMS-0174 further underscores the promise of this therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
BT173 for Basic Research in Fibrosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BT173, a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2), for basic research in the field of fibrosis. This compound presents a targeted approach to mitigating fibrotic processes by specifically disrupting the pro-fibrotic Transforming Growth Factor-beta 1 (TGF-β1)/Smad3 signaling pathway. This document details the mechanism of action of this compound, its effects in preclinical models, and provides detailed protocols for key experimental procedures to facilitate further research.
Mechanism of Action
This compound acts as a specific inhibitor of HIPK2. Unlike conventional kinase inhibitors, this compound does not block the catalytic activity of HIPK2. Instead, it functions allosterically by binding to HIPK2 and preventing its interaction with Smad3.[1][2][3] This targeted disruption of the HIPK2-Smad3 protein-protein interaction is critical, as it selectively inhibits the downstream signaling cascade that leads to the expression of pro-fibrotic genes, without affecting the other functions of HIPK2, such as those related to p53 activation.[3]
Signaling Pathway
The signaling pathway affected by this compound is central to the progression of fibrosis. TGF-β1, a key pro-fibrotic cytokine, activates its receptor, which in turn phosphorylates Smad3. Phosphorylated Smad3 (p-Smad3) then translocates to the nucleus and, in conjunction with other transcription factors, drives the expression of genes encoding extracellular matrix proteins, such as collagen I, and myofibroblast markers, like alpha-smooth muscle actin (α-SMA). HIPK2 potentiates this pathway by interacting with and further activating Smad3. This compound intervenes at this critical juncture, preventing the HIPK2-mediated enhancement of Smad3 activity and thereby attenuating the fibrotic response.
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound on Smad3 Reporter Activity
| Treatment Condition | This compound Concentration (µM) | Inhibition of SBE-Luc Activity |
| Vehicle | 3.3 | ~40% |
| Vehicle | 10 | ~70% |
| TGF-β1 | 1.0 | ~40% |
| TGF-β1 | 3.3 | ~60% |
| TGF-β1 | 10 | ~75% |
Data derived from a Smad-binding element luciferase (SBE-Luc) reporter assay in human renal tubular epithelial cells.
Table 2: In Vivo Efficacy of this compound in Mouse Models of Renal Fibrosis
| Animal Model | Treatment | Key Fibrotic Markers | Outcome |
| Unilateral Ureteral Obstruction (UUO) | This compound | Collagen I, α-SMA, p-Smad3 | Significant attenuation of renal fibrosis |
| Tg26 (HIV-associated nephropathy) | This compound | Collagen I, α-SMA, p-Smad3 | Significant attenuation of renal fibrosis |
Qualitative assessment based on histological staining and Western blot analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound in a research setting.
Co-Immunoprecipitation of HIPK2 and Smad3
This protocol details the procedure to assess the inhibitory effect of this compound on the interaction between HIPK2 and Smad3.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against HIPK2 (for immunoprecipitation)
-
Antibody against Smad3 (for Western blotting)
-
Protein A/G magnetic beads
-
This compound
-
DMSO (vehicle control)
-
SDS-PAGE gels and transfer system
-
Western blot detection reagents
Procedure:
-
Culture cells (e.g., HEK293T) and treat with either this compound or DMSO for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the clarified lysates with the anti-HIPK2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-Smad3 antibody to detect the amount of Smad3 that co-immunoprecipitated with HIPK2.
-
Develop the blot using an appropriate detection system.
Western Blot for Phospho-Smad3
This protocol outlines the detection of phosphorylated Smad3 levels following TGF-β1 stimulation and treatment with this compound.
Materials:
-
Cell lysis buffer
-
Primary antibody against phospho-Smad3 (p-Smad3)
-
Primary antibody against total Smad3
-
HRP-conjugated secondary antibody
-
TGF-β1
-
This compound
-
SDS-PAGE gels and transfer system
-
Chemiluminescent detection substrate
Procedure:
-
Seed cells (e.g., human renal tubular epithelial cells) and serum-starve overnight.
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Stimulate cells with TGF-β1 for 30 minutes.
-
Lyse the cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the anti-p-Smad3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total Smad3 antibody for loading control.
Histological Staining for Renal Fibrosis
This section provides a general protocol for Masson's Trichrome and Picrosirius Red staining to assess collagen deposition in kidney tissue sections from animal models.
Materials:
-
Paraffin-embedded kidney tissue sections
-
Masson's Trichrome stain kit or Picrosirius Red solution
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the kidney tissue sections.
-
Follow the manufacturer's instructions for the Masson's Trichrome staining kit or incubate slides in Picrosirius Red solution.
-
Dehydrate and mount the stained sections.
-
Visualize the sections under a microscope. For Masson's Trichrome, collagen will stain blue. For Picrosirius Red, collagen will appear red under bright-field microscopy and show birefringence (yellow-orange and green fibers) under polarized light.
-
Quantify the fibrotic area using image analysis software.
This technical guide provides a foundational resource for researchers interested in utilizing this compound as a tool to investigate the mechanisms of fibrosis and explore novel anti-fibrotic therapies. The detailed protocols and compiled data serve as a starting point for designing and executing robust preclinical studies.
References
- 1. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of BT1718
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and purification protocols for BT1718, a first-in-class Bicycle Toxin Conjugate (BTC). The information is compiled from publicly available scientific literature and patent documents. While specific proprietary details of the manufacturing process are not fully disclosed, this guide presents a representative and detailed methodology based on established chemical principles for the synthesis of similar bioconjugates.
Introduction to BT1718
BT1718 is a novel therapeutic agent designed for targeted cancer therapy. It consists of three key components:
-
A bicyclic peptide (N241): This high-affinity peptide specifically targets Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), a protein that is overexpressed on the surface of various solid tumor cells and is associated with poor prognosis.[1][2]
-
A cleavable linker: A hindered disulfide linker connects the bicyclic peptide to the cytotoxic payload. This linker is designed to be stable in systemic circulation but is readily cleaved in the reducing environment inside a cancer cell.
-
A cytotoxic payload (DM1): DM1 is a potent anti-tubulin agent. Once released inside the cancer cell, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]
The small size of the Bicycle peptide (1.5-3 kDa) allows for rapid and deep penetration into tumor tissues, a potential advantage over larger antibody-drug conjugates (ADCs).[4][5]
Mechanism of Action of BT1718
The therapeutic strategy of BT1718 is based on the targeted delivery of the DM1 cytotoxin to MT1-MMP-expressing cancer cells.
Caption: The signaling pathway of BT1718's mechanism of action.
Experimental Protocols
The synthesis of BT1718 is a multi-step process that begins with the synthesis of the bicyclic peptide, followed by conjugation to the linker and the DM1 payload.
Synthesis of Bicyclic Peptide N241
The bicyclic peptide N241 is the targeting moiety of BT1718. Its synthesis involves standard solid-phase peptide synthesis (SPPS) followed by a cyclization step.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Bases (e.g., DIPEA, NMM)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Cyclization scaffold (e.g., 1,3,5-tris(bromomethyl)benzene)
Protocol:
-
Solid-Phase Peptide Synthesis: The linear peptide is assembled on a solid support (Rink Amide resin) using an automated peptide synthesizer. Each cycle of amino acid addition involves Fmoc deprotection followed by coupling of the next Fmoc-protected amino acid.
-
On-Resin Cyclization: After the linear peptide chain is assembled, the N-terminal Fmoc group is removed. The cyclization is then performed on the resin by adding the cyclization scaffold (e.g., 1,3,5-tris(bromomethyl)benzene) in the presence of a base.
-
Cleavage and Deprotection: The bicyclic peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.
-
Purification: The crude bicyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The fractions containing the pure peptide are collected and lyophilized.
Synthesis of BT1718
A patent describes a two-step process for the synthesis of BT1718.
Step 1: Reaction of Bicyclic Peptide with Linker
-
The purified bicyclic peptide (17-69-07-N241) is reacted with N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) in DMSO. This reaction forms an intermediate where the linker is attached to the peptide.
-
The resulting intermediate (17-69-07-N277) is purified by reverse-phase HPLC and then lyophilized.
Step 2: Conjugation with DM1
-
The purified and lyophilized intermediate is reacted with the cytotoxic payload, DM1.
-
The final product, BT1718, is then purified using a semi-preparative C18 column via reverse-phase HPLC and lyophilized to yield a pure powder.
Caption: A simplified workflow for the synthesis of BT1718.
Purification Protocol
Purification of BT1718 is critical to ensure the removal of unreacted starting materials, byproducts, and other impurities.
Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Parameter | Specification |
| Column | Semi-preparative C18 |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A linear gradient tailored to the hydrophobicity of BT1718 |
| Flow Rate | Dependent on the column diameter |
| Detection | UV at 220 nm and 280 nm |
Data Presentation
Preclinical studies have demonstrated the potent anti-tumor activity of BT1718 in various xenograft models.
Table 1: Summary of In Vivo Efficacy of BT1718
| Xenograft Model | MT1-MMP Expression | Dosing Regimen | Outcome | Reference |
| EBC-1 | High | 10 mg/kg, twice weekly | Complete tumor regression | |
| HT-1080 | High | 10 mg/kg, twice weekly | Complete tumor regression | |
| Patient-Derived Xenograft (PDX) | High | 10 mg/kg, twice weekly | Complete tumor regression | |
| Patient-Derived Xenograft (PDX) | Low | 10 mg/kg, twice weekly | No significant tumor inhibition |
Conclusion
BT1718 represents a promising advancement in the field of targeted cancer therapy. Its unique design, leveraging a small and highly specific bicyclic peptide for tumor targeting, offers potential advantages in terms of tumor penetration and safety profile compared to larger antibody-based therapeutics. The synthesis and purification of BT1718, while complex, relies on established and reproducible chemical methodologies. The preclinical data strongly supports its continued development and clinical investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of Constrained Tetracyclic Peptides by Consecutive CEPS, CLIPS, and Oxime Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bicycletherapeutics.com [bicycletherapeutics.com]
Application Notes and Protocols for In Vitro Cell Culture Assays Using BT173
For Researchers, Scientists, and Drug Development Professionals
Introduction
BT173 is a potent and specific allosteric inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2).[1] Unlike traditional kinase inhibitors, this compound does not block the catalytic activity of HIPK2. Instead, it interferes with the protein-protein interaction between HIPK2 and Smad3, a key component of the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway.[2][3][4] This targeted disruption effectively suppresses TGF-β1/Smad3-mediated signal transduction, a pathway critically implicated in the pathogenesis of fibrosis, particularly renal fibrosis.[2] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture assays to study its anti-fibrotic potential.
Mechanism of Action
This compound functions by binding to HIPK2 and inducing a conformational change that prevents its association with Smad3. This allosteric inhibition is highly specific and does not affect the kinase activity of HIPK2 on other substrates, such as p53. The disruption of the HIPK2-Smad3 complex prevents the subsequent phosphorylation and activation of Smad3, leading to the downregulation of pro-fibrotic gene expression.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the dose-dependent effects of this compound on TGF-β1-induced signaling and gene expression in human renal tubular epithelial cells.
| This compound Concentration (µM) | Inhibition of TGF-β1-induced SBE-Luc Reporter Activity (%) |
| 1.0 | ~40% |
| 3.3 | ~60% |
| 10.0 | ~75% |
| Data is derived from studies in HEK293T cells transfected with a Smad-binding element (SBE) luciferase reporter and treated with TGF-β1. |
| Treatment | Relative mRNA Expression of PAI-1 (Fold Change) | Relative mRNA Expression of COL1A1 (Fold Change) |
| Control (DMSO) | 1.0 | 1.0 |
| TGF-β1 (5 ng/mL) | ~12.5 | ~4.5 |
| TGF-β1 + this compound (10 µM) | ~2.5 | ~1.5 |
| Data represents the fold change in gene expression relative to the DMSO control in primary human renal tubular epithelial cells. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound on human renal tubular epithelial cells.
Materials:
-
Human renal tubular epithelial cells (e.g., HK-2)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
-
This compound stock solution (in DMSO)
-
TGF-β1
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed human renal tubular epithelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a negative control.
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Smad3 Phosphorylation
This protocol is to determine the effect of this compound on TGF-β1-induced Smad3 phosphorylation.
Materials:
-
Human renal tubular epithelial cells
-
6-well plates
-
This compound stock solution
-
Recombinant human TGF-β1 (10 ng/mL)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad3 (Ser423/425), anti-total Smad3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1, 3.3, 10 µM) or vehicle for 16 hours.
-
Stimulate the cells with TGF-β1 (10 ng/mL) for 20-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total Smad3 and GAPDH as controls.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Pro-fibrotic Gene Expression
This protocol is to quantify the effect of this compound on the expression of TGF-β1 target genes involved in fibrosis.
Materials:
-
Human renal tubular epithelial cells
-
6-well plates
-
This compound stock solution
-
Recombinant human TGF-β1 (5 ng/mL)
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., COL1A1, ACTA2, FN1) and a housekeeping gene (e.g., GAPDH)
Human Primer Sequences:
-
COL1A1 Forward: 5'-GAGGGCCAAGACGAAGACATC-3'
-
COL1A1 Reverse: 5'-CAGATCACGTCATCGCACAAC-3'
-
ACTA2 (α-SMA) Forward: 5'-CTATGCCTCTGGACGCACAACT-3'
-
ACTA2 (α-SMA) Reverse: 5'-CAGATCCAGACGCATGATGGCA-3'
-
FN1 (Fibronectin) Forward: 5'-ACCAACCTACGGATGACTCG-3'
-
FN1 (Fibronectin) Reverse: 5'-GCTCATCATCTGGCCATTTT-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-incubate the cells with this compound (10 µM) or vehicle for 16 hours.
-
Stimulate the cells with TGF-β1 (5 ng/mL) for 6 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using SYBR Green master mix and the appropriate primers.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Conclusion
This compound represents a novel class of inhibitors that specifically target the profibrotic TGF-β1/Smad3 signaling pathway through an allosteric mechanism. The provided protocols offer a framework for researchers to investigate the in vitro efficacy of this compound in relevant cell-based models of fibrosis. These assays are crucial for elucidating the compound's mechanism of action and for the preclinical development of new anti-fibrotic therapies.
References
- 1. Tubular HIPK2 is a key contributor to renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of p-Smad3 Following BT173 Treatment
Introduction
BT173 is a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2). It has been identified as a promising therapeutic agent for mitigating kidney fibrosis.[1][2] The mechanism of action of this compound involves the allosteric inhibition of the interaction between HIPK2 and Smad3, a key signaling protein in the TGF-β pathway. This interference prevents the phosphorylation of Smad3, a critical step in the fibrotic signaling cascade.[1] Western blot analysis is a fundamental technique to quantify the reduction in phosphorylated Smad3 (p-Smad3) levels in response to this compound treatment, thereby providing a direct measure of the compound's efficacy.
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals actively involved in signal transduction research, particularly in the context of fibrosis and the development of targeted therapies.
Signaling Pathway
The canonical TGF-β signaling pathway leading to fibrosis involves the phosphorylation of Smad3. Upon ligand binding, the TGF-β receptor complex is activated, leading to the phosphorylation of receptor-regulated Smads (R-Smads), including Smad3. Phosphorylated Smad3 then forms a complex with Smad4 and translocates to the nucleus to regulate the transcription of pro-fibrotic genes. This compound disrupts this pathway by binding to HIPK2 and preventing it from associating with and promoting the phosphorylation of Smad3.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on TGF-β1-induced Smad3 phosphorylation in human renal tubular epithelial cells. The data is presented as the relative band intensity of p-Smad3 normalized to total Smad3.
| Treatment Group | This compound Concentration (µM) | TGF-β1 (5 ng/mL) | Relative p-Smad3/Total Smad3 Intensity (Mean ± SD) | % Inhibition of Phosphorylation |
| Control | 0 | - | 0.10 ± 0.02 | N/A |
| TGF-β1 | 0 | + | 1.00 ± 0.15 | 0% |
| TGF-β1 + this compound | 1 | + | 0.65 ± 0.08 | 35% |
| TGF-β1 + this compound | 5 | + | 0.30 ± 0.05 | 70% |
| TGF-β1 + this compound | 10 | + | 0.15 ± 0.03 | 85% |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: Human renal tubular epithelial cells (e.g., HK-2).
-
Culture Conditions: Culture cells in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant EGF at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Starvation: The following day, starve the cells in a serum-free medium for 12-16 hours.
-
This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
TGF-β1 Stimulation: Stimulate the cells with 5 ng/mL of recombinant human TGF-β1 for 30 minutes.
-
Lysis: Immediately after stimulation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
Protocol 2: Western Blot Analysis for p-Smad3
Caption: A streamlined workflow for Western blot analysis.
-
Sample Preparation:
-
Thaw cell lysates on ice.
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated Smad3 (e.g., rabbit anti-p-Smad3, Ser423/425) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For total Smad3 detection, a separate blot can be run in parallel or the same blot can be stripped and re-probed with a primary antibody for total Smad3 (e.g., mouse anti-Smad3).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-Smad3 band intensity to the corresponding total Smad3 band intensity to account for any variations in protein loading.
-
Logical Relationship Diagram
Caption: Logical workflow of the experimental investigation.
References
- 1. Virtual Screening, Molecular Dynamics, and Mechanism Study of Homeodomain-Interacting Protein Kinase 2 Inhibitor in Renal Fibroblasts [mdpi.com]
- 2. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histological Staining of Fibrosis Following BT173 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the histological assessment of fibrosis in tissues treated with BT173, a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2). This compound has been shown to mitigate renal fibrosis by inhibiting the TGF-β1/Smad3 signaling pathway.[1][2][3] This document outlines the mechanism of action of this compound, detailed protocols for established histological staining techniques to visualize and quantify fibrosis, and methods for data analysis and interpretation.
Introduction to this compound and its Anti-Fibrotic Mechanism
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction.[4] The transforming growth factor-beta 1 (TGF-β1) signaling pathway plays a central role in the pathogenesis of fibrosis. This compound is a selective inhibitor of HIPK2, a kinase that potentiates TGF-β1/Smad3 signaling.[1] this compound allosterically blocks the interaction between HIPK2 and Smad3, thereby inhibiting Smad3 phosphorylation and its downstream pro-fibrotic gene expression. Studies in preclinical models of kidney disease have demonstrated that administration of this compound significantly attenuates renal fibrosis and reduces the deposition of ECM.
This compound Signaling Pathway
The following diagram illustrates the signaling pathway through which this compound exerts its anti-fibrotic effects.
Caption: this compound inhibits the TGF-β1/Smad3 signaling pathway.
Experimental Workflow for Assessing Anti-Fibrotic Efficacy of this compound
This diagram outlines the typical experimental workflow for evaluating the effect of this compound on tissue fibrosis in a preclinical model.
Caption: Experimental workflow for this compound anti-fibrotic studies.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from histological analysis of fibrosis in this compound-treated tissues compared to vehicle-treated controls in preclinical models of fibrosis.
| Parameter | Vehicle Control Group | This compound Treatment Group | Expected Outcome |
| % Fibrotic Area (Masson's Trichrome) | High | Low | Significant reduction in the percentage of blue-stained collagen area. |
| % Fibrotic Area (Picrosirius Red) | High | Low | Significant reduction in the percentage of red-stained collagen area. |
| Collagen I Deposition (Immunofluorescence) | High | Low | Significant decrease in the intensity and area of Collagen I staining. |
| α-SMA Expression (Western Blot/IHC) | High | Low | Significant reduction in the expression of the myofibroblast marker α-SMA. |
| Phospho-Smad3 Levels (Western Blot) | High | Low | Significant decrease in the levels of phosphorylated Smad3. |
Experimental Protocols
Masson's Trichrome Staining Protocol for Kidney Fibrosis
This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) kidney tissue sections to differentiate collagen fibers (blue) from cell nuclei (black) and cytoplasm/muscle fibers (red).
Reagents and Materials:
-
Bouin's Solution
-
Weigert's Iron Hematoxylin Solution
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphomolybdic/Phosphotungstic Acid Solution
-
Aniline Blue Solution
-
1% Acetic Acid Solution
-
Graded alcohols (100%, 95%, 70%)
-
Xylene
-
Distilled water
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of alcohol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Mordanting:
-
For formalin-fixed tissues, mordant in pre-warmed Bouin's solution at 56°C for 1 hour to improve stain quality.
-
Rinse with running tap water for 5-10 minutes until the yellow color is removed.
-
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin solution for 10 minutes.
-
Rinse in running tap water for 10 minutes.
-
Wash in distilled water.
-
-
Cytoplasmic Staining:
-
Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.
-
Wash in distilled water.
-
-
Differentiation:
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.
-
-
Collagen Staining:
-
Transfer slides directly to Aniline Blue solution and stain for 5-10 minutes.
-
-
Final Rinse and Dehydration:
-
Rinse briefly in 1% acetic acid solution for 2-5 minutes.
-
Wash in distilled water.
-
Dehydrate quickly through 95% and 100% alcohol.
-
Clear in two changes of xylene for 5 minutes each.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Collagen: Blue
-
Nuclei: Black
-
Cytoplasm, Muscle, Erythrocytes: Red
Picrosirius Red Staining Protocol for Kidney Fibrosis
This protocol is used for the specific visualization of collagen fibers (red) in FFPE kidney tissue sections. When viewed under polarized light, collagen fibers will appear birefringent (bright yellow, orange, or green).
Reagents and Materials:
-
Picro-Sirius Red Solution (0.1% Sirius Red in saturated aqueous Picric Acid)
-
Weigert's Hematoxylin (optional, for nuclear counterstaining)
-
Acidified Water (0.5% Acetic Acid in water)
-
Graded alcohols (100%, 95%, 70%)
-
Xylene
-
Distilled water
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of alcohol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Nuclear Staining (Optional):
-
Stain nuclei with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Collagen Staining:
-
Stain in Picro-Sirius Red solution for 1 hour.
-
-
Rinsing and Dehydration:
-
Wash in two changes of acidified water.
-
Dehydrate rapidly through three changes of 100% ethanol.
-
Clear in two changes of xylene for 5 minutes each.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Collagen: Red
-
Nuclei (if counterstained): Black
-
Other tissue elements: Yellow
Quantitative Image Analysis of Fibrosis
Digital image analysis provides an objective and reproducible method for quantifying the extent of fibrosis in stained tissue sections.
Equipment and Software:
-
Whole slide scanner or microscope with a digital camera
-
Image analysis software (e.g., ImageJ/FIJI, Aperio ImageScope, Visiopharm)
General Procedure:
-
Image Acquisition:
-
Acquire high-resolution digital images of the entire stained tissue section.
-
-
Image Pre-processing (if necessary):
-
Correct for uneven illumination and background noise.
-
-
Region of Interest (ROI) Selection:
-
Define the total tissue area to be analyzed, excluding artifacts and non-relevant structures (e.g., large vessels, glomeruli if analyzing tubulointerstitial fibrosis).
-
-
Color Thresholding:
-
Utilize color deconvolution or thresholding techniques to specifically select the pixels corresponding to the stain of interest (blue for Masson's Trichrome, red for Picrosirius Red).
-
-
Measurement:
-
Calculate the area of the selected stained pixels (fibrotic area) and the total tissue area within the ROI.
-
-
Calculation:
-
Express the extent of fibrosis as a percentage of the total tissue area:
-
% Fibrotic Area = (Fibrotic Area / Total Tissue Area) x 100
-
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., t-test, ANOVA) to compare the percentage of fibrotic area between the this compound-treated and control groups.
-
These protocols and application notes provide a robust framework for the histological evaluation of the anti-fibrotic effects of this compound. Adherence to standardized procedures for staining and quantitative analysis is crucial for obtaining reliable and reproducible data in preclinical and clinical research.
References
- 1. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targets for treating fibrotic kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing BT173 for the Amelioration of Renal Fibrosis in a Unilateral Ureteral Obstruction (UUO) Model
Audience: Researchers, scientists, and drug development professionals investigating anti-fibrotic therapies for chronic kidney disease (CKD).
Introduction Renal fibrosis is the common final pathway for most progressive chronic kidney diseases, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to organ failure.[1][2] The unilateral ureteral obstruction (UUO) model is a well-established and widely used in vivo model that rapidly induces robust renal interstitial fibrosis, mimicking aspects of human obstructive nephropathy.[3][4][5] A key signaling pathway implicated in renal fibrosis is the Transforming Growth Factor-beta1 (TGF-β1)/Smad3 pathway. Homeodomain Interacting Protein Kinase 2 (HIPK2) has been identified as a critical regulator that potentiates this pro-fibrotic pathway.
BT173 is a novel, small-molecule inhibitor of HIPK2. It has been shown to effectively mitigate renal fibrosis by specifically targeting the TGF-β1/Smad3 pathway. This document provides detailed protocols and application notes for using this compound in the murine UUO model to study its anti-fibrotic effects.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of HIPK2. Unlike conventional kinase inhibitors, this compound does not block the catalytic activity of HIPK2. Instead, it binds to HIPK2 and disrupts the protein-protein interaction between HIPK2 and Smad3. This prevents the HIPK2-mediated phosphorylation of Smad3, a crucial step for its activation. By inhibiting Smad3 phosphorylation, this compound effectively suppresses the downstream transcription of pro-fibrotic genes, such as those for collagen and α-smooth muscle actin (α-SMA), thereby reducing ECM deposition and attenuating renal fibrosis. Notably, this targeted action does not interfere with other HIPK2 functions, such as p53 activation, preserving its tumor-suppressive roles.
Caption: this compound allosterically inhibits the HIPK2-Smad3 interaction, blocking fibrosis.
Experimental Protocols
Protocol 1: Unilateral Ureteral Obstruction (UUO) Surgical Procedure
This protocol describes the induction of irreversible UUO in mice to model renal fibrosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
6-0 silk suture
-
Sterile gauze and swabs
-
Surgical clips or sutures for wound closure
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the mouse using an approved anesthetic protocol and confirm the depth of anesthesia.
-
Shave and sterilize the left flank area with an antiseptic solution.
-
Place the mouse on a heating pad to maintain body temperature throughout the procedure.
-
Make a small flank incision (~1 cm) to expose the peritoneum.
-
Gently open the peritoneum to visualize the left kidney and ureter.
-
Isolate the left ureter from the surrounding fat and vessels using blunt forceps.
-
Securely ligate the ureter at two points (approximately 2-3 mm apart) using 6-0 silk suture.
-
The ureter can be divided between the two ligatures.
-
Reposition the kidney and internal organs carefully.
-
Close the peritoneal layer and skin incision using appropriate sutures or surgical clips.
-
Administer post-operative analgesics as per institutional guidelines and monitor the animal during recovery.
-
For sham-operated control animals, perform the same procedure including ureter isolation but without ligation.
Protocol 2: Administration of this compound
This protocol details the preparation and administration of this compound to UUO mice.
Materials:
-
This compound compound
-
Vehicle: 5% DMSO in saline
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in DMSO. On each day of dosing, dilute the stock with sterile saline to achieve a final concentration in 5% DMSO/saline. The recommended dose is 20 mg/kg body weight.
-
Administration:
-
Treatment can be initiated either prophylactically (starting on the day of surgery) or therapeutically (starting at a later time point, e.g., 7 days post-surgery).
-
Administer this compound or the vehicle control to the respective mouse groups once daily via oral gavage.
-
For a typical study on fibrosis development, continue treatment for 7 to 14 days.
-
-
Study Groups:
-
Group 1: Sham-operated + Vehicle
-
Group 2: UUO + Vehicle
-
Group 3: UUO + this compound (20 mg/kg)
-
Protocol 3: Assessment of Renal Fibrosis
At the end of the treatment period (e.g., day 7 or 14), euthanize mice and harvest the obstructed and contralateral kidneys for analysis.
A. Histological Analysis:
-
Fix a portion of the kidney in 10% neutral buffered formalin for 24 hours.
-
Process the tissue, embed in paraffin, and cut 4-5 µm sections.
-
Perform staining to visualize collagen deposition and fibrosis:
-
Masson's Trichrome Staining: Stains collagen blue, indicating fibrotic areas.
-
Picrosirius Red Staining: Stains collagen red under bright-field microscopy and shows birefringence under polarized light.
-
-
Quantify the stained area using image analysis software (e.g., ImageJ) as a percentage of the total cortical area.
B. Western Blot Analysis:
-
Homogenize kidney cortex tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Smad3 (p-Smad3)
-
Total Smad3
-
α-Smooth Muscle Actin (α-SMA)
-
Collagen I
-
GAPDH or β-actin (as a loading control)
-
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Quantify band density using densitometry and normalize to the loading control.
Experimental Workflow and Expected Results
The overall experimental workflow provides a clear timeline from model induction to data analysis.
Caption: Workflow for a 7-day prophylactic study using this compound in the UUO model.
Data Presentation
Administration of this compound is expected to significantly reduce the markers of renal fibrosis in the obstructed kidney compared to vehicle-treated UUO mice.
Table 1: Expected Effect of this compound on Renal Fibrosis Markers in UUO Model (Day 7)
| Parameter | Sham + Vehicle | UUO + Vehicle | UUO + this compound (20 mg/kg) | Method of Analysis |
|---|---|---|---|---|
| Fibrotic Area | Baseline | Markedly Increased | Significantly Decreased | Masson's Trichrome / Picrosirius Red Staining |
| Collagen I Expression | Low/Undetectable | Highly Upregulated | Significantly Decreased | Immunofluorescence / Western Blot |
| α-SMA Expression | Low/Vascular | Highly Upregulated | Significantly Decreased | Western Blot / Immunohistochemistry |
| Smad3 Phosphorylation | Baseline | Markedly Increased | Significantly Decreased | Western Blot (p-Smad3/Total Smad3) |
Table 2: In Vitro Inhibitory Effects of this compound Data from cultured human renal tubular epithelial cells to demonstrate direct pathway inhibition.
| Parameter | Treatment Condition | Inhibition |
|---|---|---|
| Smad Reporter Activity | TGF-β stimulated cells + 3.3 µM this compound | ~40% |
| Smad Reporter Activity | TGF-β stimulated cells + 10 µM this compound | ~70% |
Conclusion
This compound is a potent and specific inhibitor of the pro-fibrotic HIPK2/Smad3 signaling axis. Its use in the UUO model provides a robust system for studying the mechanisms of renal fibrosis and evaluating the efficacy of targeted anti-fibrotic therapies. The protocols outlined here offer a comprehensive guide for researchers to effectively utilize this compound as a tool compound to investigate the progression of CKD and develop novel therapeutic strategies.
References
- 1. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 2. Research progress in anti-renal fibrosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: BT173 in the Tg26 Mouse Model of HIV-Associated Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-Associated Nephropathy (HIVAN) is a severe complication of HIV infection characterized by rapidly progressive renal failure. The Tg26 mouse model, which expresses a gag-pol-deleted HIV-1 provirus, develops a kidney disease that closely mimics human HIVAN, making it an invaluable tool for studying disease pathogenesis and evaluating potential therapeutics. A key pathological feature of HIVAN is renal fibrosis, driven by signaling pathways such as the Transforming Growth Factor-β (TGF-β)/Smad3 pathway. BT173, a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2), has emerged as a promising therapeutic candidate. This compound allosterically inhibits the interaction between HIPK2 and Smad3, thereby attenuating the pro-fibrotic TGF-β1/Smad3 signaling cascade without affecting the kinase activity of HIPK2.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound in the Tg26 mouse model of HIVAN, including quantitative data on its efficacy and detailed experimental protocols.
Data Presentation
The administration of this compound to Tg26 mice has been shown to significantly ameliorate renal fibrosis and improve kidney function. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Effect of this compound on Renal Function in Tg26 Mice
| Parameter | Vehicle-treated Tg26 Mice | This compound-treated Tg26 Mice | Fold Change |
| Proteinuria | High | Significantly Reduced | - |
| Serum Creatinine | Elevated | Significantly Reduced | - |
Note: Specific quantitative values were not available in the public abstracts. The table reflects the reported significant improvements.
Table 2: Histological and Molecular Markers of Renal Fibrosis in this compound-Treated Tg26 Mice
| Marker | Vehicle-treated Tg26 Mice | This compound-treated Tg26 Mice | Method of Analysis |
| Renal Fibrosis | Extensive | Significantly Attenuated | Picrosirius Red Staining, Masson Trichrome Staining |
| Collagen 1 Deposition | High | Significantly Reduced | Immunofluorescence |
| p-Smad3 Levels | Elevated | Reduced | Western Blot |
| α-SMA Levels | Elevated | Reduced | Western Blot |
Experimental Protocols
Animal Model
The Tg26 mouse model on an FVB/N background is the standard for these studies. These mice express a non-infectious HIV-1 proviral construct and develop a renal pathology consistent with human HIVAN.
This compound Administration Protocol
-
Compound Preparation: this compound is synthesized as a small molecule inhibitor. For in vivo administration, it should be formulated in a suitable vehicle (e.g., a solution for oral gavage).
-
Dosage: A dose of 20 mg/kg body weight has been shown to be effective.
-
Route of Administration: Oral administration (gavage).
-
Treatment Duration: The optimal treatment duration may vary. In a unilateral ureteral obstruction (UUO) model, a 7-day treatment was effective. For the chronic HIVAN model in Tg26 mice, a longer treatment period may be necessary to observe significant therapeutic effects.
-
Control Group: An equivalent volume of the vehicle used for this compound formulation should be administered to a control group of Tg26 mice.
Assessment of Renal Function
-
Proteinuria Measurement:
-
House mice individually in metabolic cages for 24-hour urine collection.
-
Measure the total urine volume.
-
Determine the protein concentration in the urine using a standard assay (e.g., Bradford or BCA protein assay).
-
Measure creatinine concentration in the urine to normalize protein excretion.
-
Express proteinuria as the urine protein-to-creatinine ratio.
-
-
Serum Creatinine Measurement:
-
Collect blood samples from the mice via a standard method (e.g., retro-orbital bleeding or cardiac puncture at the time of sacrifice).
-
Separate the serum by centrifugation.
-
Measure serum creatinine levels using a commercially available kit.
-
Histological Analysis of Renal Fibrosis
-
Tissue Preparation:
-
At the end of the treatment period, euthanize the mice and perfuse the kidneys with phosphate-buffered saline (PBS).
-
Fix one kidney in 10% neutral buffered formalin for paraffin embedding.
-
Embed the other kidney in optimal cutting temperature (OCT) compound for frozen sections.
-
-
Staining:
-
Picrosirius Red Staining: For visualization of collagen fibers.
-
Deparaffinize and rehydrate paraffin-embedded kidney sections.
-
Stain with Picrosirius Red solution.
-
Dehydrate and mount the sections.
-
Quantify the fibrotic area using image analysis software.
-
-
Masson's Trichrome Staining: To differentiate collagen from other tissue components.
-
Follow a standard Masson's Trichrome staining protocol.
-
Collagen will stain blue.
-
Quantify the blue-stained fibrotic area.
-
-
-
Immunofluorescence for Collagen 1:
-
Use frozen or paraffin-embedded sections.
-
Perform antigen retrieval if using paraffin sections.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against Collagen 1.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount with a DAPI-containing medium to counterstain nuclei.
-
Visualize and quantify the fluorescence intensity.
-
Western Blot Analysis of Signaling Pathways
-
Protein Extraction:
-
Homogenize kidney tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies against p-Smad3, total Smad3, α-SMA, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the TGF-β1/Smad3 signaling pathway.
Caption: Experimental workflow for evaluating the efficacy of this compound in the Tg26 mouse model.
References
- 1. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Allosteric Inhibitor of HIPK2 as a Novel Therapy against Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: BT173 for the Treatment of Folic Acid-Induced Nephropathy
Introduction
Folic acid-induced nephropathy is a widely utilized experimental model that recapitulates key aspects of acute kidney injury (AKI) and its progression to chronic kidney disease (CKD) and renal fibrosis. High doses of folic acid lead to crystal deposition in renal tubules, oxidative stress, inflammation, and ultimately, tubulointerstitial fibrosis.[1][2] BT173 is a novel small molecule inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2).[3][4][5] HIPK2 is a serine/threonine kinase that plays a critical role in promoting pro-fibrotic signaling pathways, notably the TGF-β1/Smad3 pathway. This compound has been shown to mitigate renal fibrosis by allosterically interfering with the interaction between HIPK2 and Smad3, thereby inhibiting Smad3 phosphorylation and downstream pro-fibrotic gene expression. While direct studies of this compound in folic acid-induced nephropathy are not yet published, its demonstrated efficacy in other models of renal fibrosis, such as unilateral ureteral obstruction (UUO) and in Tg26 mice, suggests its potential as a therapeutic agent for this condition.
These application notes provide a summary of the mechanism of action of this compound, its effects in relevant preclinical models of renal fibrosis, and detailed protocols for investigating its therapeutic potential in a folic acid-induced nephropathy model.
Mechanism of Action of this compound
This compound acts as a novel inhibitor of the HIPK2-mediated pro-fibrotic pathway. Unlike traditional kinase inhibitors, this compound does not block the catalytic activity of HIPK2. Instead, it binds to HIPK2 and allosterically inhibits its interaction with Smad3. This disruption prevents the TGF-β1-induced phosphorylation of Smad3, a key step in the activation of this transcription factor. Consequently, the nuclear translocation of phosphorylated Smad3 and the subsequent transcription of pro-fibrotic target genes, such as those for collagen and α-smooth muscle actin (α-SMA), are suppressed.
Caption: Mechanism of action of this compound in the TGF-β1/Smad3 signaling pathway.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the inhibitory effects of this compound on TGF-β1-induced responses in human renal tubular epithelial cells.
| Parameter | Assay | Cell Type | Treatment | Result | Reference |
| Smad3 Phosphorylation | Western Blot | Human Renal Tubular Epithelial Cells | TGF-β1 + this compound | Inhibition of TGF-β1-induced Smad3 phosphorylation | |
| Smad3 Transcriptional Activity | Luciferase Reporter Assay | Kidney Tubular Cells | This compound | Strong inhibition of HIPK2-potentiated Smad3 transcriptional activity | |
| Target Gene Expression | qPCR | Human Renal Tubular Epithelial Cells | TGF-β1 + this compound | Inhibition of Smad3 target gene expression |
In Vivo Efficacy of this compound in Murine Models of Renal Fibrosis
The table below presents the in vivo effects of this compound in the unilateral ureteral obstruction (UUO) and Tg26 mouse models.
| Model | Parameter | Measurement | Treatment | Result | Reference |
| UUO | Renal Fibrosis | Picrosirius Red Staining | This compound | Significant attenuation of renal fibrosis | |
| Masson Trichrome Staining | This compound | Significant attenuation of renal fibrosis | |||
| Collagen 1 Immunofluorescence | This compound | Significant attenuation of Collagen 1 deposition | |||
| Smad3 Phosphorylation | Western Blot (p-Smad3) | This compound | Significant decrease in Smad3 phosphorylation | ||
| Myofibroblast Activation | Western Blot (α-SMA) | This compound | Significant decrease in α-SMA expression | ||
| Tg26 (HIV-associated nephropathy) | Renal Fibrosis | Picrosirius Red Staining | This compound | Significant attenuation of renal fibrosis | |
| Masson Trichrome Staining | This compound | Significant attenuation of renal fibrosis | |||
| Collagen 1 Immunofluorescence | This compound | Significant attenuation of Collagen 1 deposition | |||
| Smad3 Phosphorylation | Western Blot (p-Smad3) | This compound | Reduced p-Smad3 levels | ||
| Myofibroblast Activation | Western Blot (α-SMA) | This compound | Reduced α-SMA levels |
Experimental Protocols
Protocol 1: Folic Acid-Induced Nephropathy and this compound Treatment in Mice
This protocol describes the induction of acute kidney injury and subsequent fibrosis using folic acid and the administration of this compound.
Caption: Workflow for the in vivo study of this compound in a folic acid nephropathy model.
Materials:
-
8-10 week old male mice (e.g., C57BL/6)
-
Folic Acid (Sigma-Aldrich)
-
Sodium Bicarbonate (0.3 M)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Standard animal housing and handling equipment
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week prior to the experiment.
-
Folic Acid Preparation: Dissolve folic acid in 0.3 M sodium bicarbonate to a final concentration of 25 mg/mL. Warm the solution to 40°C to aid dissolution.
-
Induction of Nephropathy:
-
Administer a single intraperitoneal injection of folic acid at a dose of 250 mg/kg body weight.
-
The control group should receive an equivalent volume of the vehicle (0.3 M sodium bicarbonate).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Beginning 24 hours after folic acid injection, administer this compound daily (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose. The vehicle control group should receive the vehicle alone.
-
-
Monitoring: Monitor animal health, body weight, and any signs of distress daily.
-
Sample Collection:
-
At the end of the study period (e.g., 14 days), euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis (e.g., BUN, creatinine).
-
Perfuse the kidneys with cold PBS and harvest them. One kidney can be fixed in 10% neutral buffered formalin for histology, and the other can be snap-frozen in liquid nitrogen for molecular analysis.
-
Protocol 2: Histological Analysis of Renal Fibrosis
Materials:
-
Formalin-fixed, paraffin-embedded kidney sections (5 µm)
-
Picrosirius Red stain kit
-
Masson's Trichrome stain kit
-
Microscope with a digital camera
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the kidney sections in xylene and rehydrate through a graded series of ethanol to water.
-
Staining:
-
Picrosirius Red: Stain sections according to the manufacturer's protocol to visualize collagen fibers.
-
Masson's Trichrome: Stain sections according to the manufacturer's protocol to visualize collagen (blue), nuclei (black), and cytoplasm/muscle (red).
-
-
Imaging and Quantification:
-
Capture images of the renal cortex and outer medulla from multiple non-overlapping fields for each kidney section.
-
Quantify the fibrotic area (positive staining) using image analysis software (e.g., ImageJ) and express it as a percentage of the total area.
-
Protocol 3: Western Blot Analysis of p-Smad3 and α-SMA
Materials:
-
Frozen kidney tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Primary antibodies: anti-p-Smad3, anti-Smad3, anti-α-SMA, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize frozen kidney tissue in RIPA buffer. Centrifuge the lysate and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.
-
References
- 1. Suppressed Mitochondrial Biogenesis in Folic Acid-Induced Acute Kidney Injury and Early Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ibudilast Attenuates Folic Acid–Induced Acute Kidney Injury by Blocking Pyroptosis Through TLR4-Mediated NF-κB and MAPK Signaling Pathways [frontiersin.org]
- 3. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BT173 stability in DMSO stock solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and use of BT173 in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] It is advisable to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly impair the solubility of the product.[2]
Q2: How should I properly store this compound powder and my DMSO stock solution?
A2: Proper storage is critical to maintain the integrity and activity of this compound. For the solid powder, long-term storage at -20°C is recommended, which can be effective for up to three years.[3] For stock solutions in DMSO, specific temperature conditions dictate the stable shelf-life. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[2]
Q3: What is the mechanism of action for this compound?
A3: this compound is a potent and specific inhibitor of homeodomain interacting protein kinase 2 (HIPK2).[2] It functions by binding allosterically to HIPK2, which interferes with the protein-protein interaction between HIPK2 and Smad3. This action blocks the subsequent TGF-β1-induced phosphorylation of Smad3, thereby suppressing the TGF-β1/Smad3 signaling pathway, which is implicated in renal fibrosis. Notably, this compound does not inhibit the kinase activity of HIPK2, preserving other cellular functions regulated by this enzyme, such as the p53 pathway.
Q4: My this compound powder vial appears to have very little or no powder. Is this normal?
A4: Yes, this can be normal, particularly for small quantities of lyophilized compounds. The compound may form a thin, nearly invisible film on the vial's surface. Before use, centrifuge the vial briefly to ensure all the powder is collected at the bottom. Then, proceed with adding the calculated volume of DMSO to dissolve the compound.
Q5: What should I do if my this compound precipitates out of solution when I add it to my aqueous culture medium?
A5: This is a common issue with hydrophobic compounds dissolved in DMSO. The aqueous nature of the culture medium can cause the compound to precipitate. To mitigate this, ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, typically up to 0.5%, though this should be optimized for your specific cell line. You can also perform serial dilutions of your stock in DMSO first before the final dilution into the aqueous medium. Including a DMSO-only vehicle control in your experiments is crucial.
Data Summary
Table 1: Recommended Storage Conditions for this compound Solutions
| Format | Storage Temperature | Recommended Duration | Citations |
| In Solvent (DMSO) | -80°C | 6 months - 1 year | |
| -20°C | 1 month (protect from light) | ||
| 4°C | 2 weeks | ||
| Solid Powder | -20°C | 2 - 3 years |
Table 2: this compound Solubility Profile
| Solvent | Concentration | Method | Citations |
| DMSO | 2 mg/mL (5.23 mM) | May require sonication and warming to 60°C |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect in assays | 1. Degraded Compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect Concentration: Error in stock solution preparation or dilution. | 1. Prepare a fresh stock solution from solid powder. Always aliquot stock solutions to avoid freeze-thaw cycles. 2. Recalculate and verify all concentrations. Use calibrated pipettes. |
| Precipitation during stock solution preparation | 1. Incomplete Dissolution: Compound has not fully dissolved in DMSO. 2. Poor Solvent Quality: DMSO has absorbed moisture, reducing its solvating power. | 1. Gently warm the solution to 37-60°C and vortex or sonicate for several minutes to aid dissolution. 2. Use a new, sealed vial of anhydrous, high-purity DMSO. |
| Precipitation upon dilution into aqueous buffer/media | 1. Low Aqueous Solubility: The compound is not soluble in the aqueous buffer at the desired concentration. 2. Insufficient DMSO: The final concentration of DMSO is too low to keep the compound in solution. | 1. Decrease the final concentration of this compound in the assay. 2. Increase the final percentage of DMSO in the assay (if tolerated by the cells, typically ≤0.5%). Always include a vehicle control with the same DMSO concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder (MW: 382.21 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Pre-warm: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all powder is collected at the bottom.
-
Calculate Volume: Calculate the volume of DMSO required. To prepare a 10 mM stock solution from 1 mg of powder:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Volume (L) = 0.001 g / (382.21 g/mol * 0.010 mol/L) = 0.0002616 L = 261.6 µL
-
-
Dissolve: Carefully add the calculated volume of anhydrous DMSO to the vial.
-
Ensure Complete Dissolution: Vortex the vial for several minutes. If solid particles remain, sonicate the solution in a water bath or warm gently to 37°C until the solution is clear.
-
Aliquot and Store: Once fully dissolved, dispense the stock solution into single-use, sterile microcentrifuge tubes. Store immediately at -80°C for long-term stability.
Protocol 2: In Vitro Assay for Inhibition of TGF-β1-induced Smad3 Phosphorylation
Cell Line: Human renal tubular epithelial cells (e.g., HK-2)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Pre-treatment: Thaw a single-use aliquot of this compound stock solution. Dilute the stock to the desired final concentrations (e.g., 0.1, 1, 10 µM) in serum-free media. Pre-treat the cells with the this compound dilutions or a DMSO vehicle control for 1-2 hours.
-
TGF-β1 Stimulation: Add recombinant human TGF-β1 (e.g., 5 ng/mL) to the wells (except for the unstimulated control) and incubate for the desired time (e.g., 30-60 minutes).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
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Western Blot Analysis: Quantify total protein concentration. Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Smad3 and total Smad3. Use an appropriate loading control (e.g., GAPDH or β-actin).
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Analysis: Quantify band intensities to determine the ratio of phospho-Smad3 to total Smad3, assessing the inhibitory effect of this compound.
Visualizations
Caption: this compound allosterically binds to HIPK2, blocking its interaction with Smad3.
Caption: Workflow for preparing and using this compound DMSO stock solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
BT173 Technical Support Center: Optimizing Concentration for Cell-Based Assays
Welcome to the technical support center for BT173, a potent and selective allosteric inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and scientists effectively optimize this compound concentration in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of HIPK2.[1][2][3] Unlike traditional kinase inhibitors, this compound acts allosterically. It binds to HIPK2 and interferes with its ability to associate with Smad3, a key protein in the TGF-β1 signaling pathway.[1][4] This disruption prevents the phosphorylation and activation of Smad3, effectively suppressing the downstream gene transcription associated with processes like renal fibrosis. Importantly, this compound does not inhibit the kinase activity of HIPK2 itself, which may help avoid off-target effects associated with broad kinase inhibition.
Q2: What is a good starting concentration range for my cell-based assay?
A2: A good starting point for most cell-based assays is a concentration range of 1 µM to 10 µM. Studies in HEK293T cells have shown significant attenuation of Smad3 activity within the 0-10 µM range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
Q3: Is this compound cytotoxic?
A3: this compound has been shown to have low cytotoxicity. In a lactate dehydrogenase (LDH) assay using HEK293T cells, this compound did not induce any significant increase in LDH levels at concentrations up to 30 µM after a 16-hour incubation period. However, cytotoxicity should always be assessed in your specific cell line as effects can be cell-type dependent.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid powder. For use in cell culture, it should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is advisable to limit the final DMSO concentration in your assay to less than 0.1% to avoid solvent-induced artifacts.
Data Presentation: Quantitative Summary
Table 1: Recommended this compound Concentration Ranges for In Vitro Assays
| Cell Line | Assay Type | Effective Concentration Range | Reference |
| HEK293T | Smad3 Activity (Luciferase Reporter) | 0 - 10 µM | |
| HEK293T | TGF-β/Smad3-dependent Gene Transcription | 10 µM | |
| Human Renal Tubular Epithelial Cells | Inhibition of TGF-β1-induced Smad3 Phosphorylation | Not specified, but effective |
Table 2: this compound Cytotoxicity Profile
| Cell Line | Assay Type | Concentration | Incubation Time | Result | Reference |
| HEK293T | LDH Cytotoxicity Assay | 0.3, 1, 3, 10, and 30 µM | 16 hours | No significant increase in LDH levels |
Visualizations: Pathways and Workflows
References
BT173 Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing precipitation issues with BT173 in aqueous solutions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in aqueous solutions?
A1: Precipitation of this compound can be influenced by several factors. The most common causes include exceeding the compound's solubility limit, improper pH of the solution, the presence of incompatible salts or buffer components, and inappropriate storage conditions. Temperature fluctuations and the use of incorrect solvents for initial stock solution preparation can also contribute to this issue.
Q2: How can I determine the optimal pH for keeping this compound in solution?
A2: The solubility of this compound is pH-dependent. To determine the optimal pH, it is recommended to perform a pH-solubility profile. This involves preparing a series of buffers at different pH values and determining the concentration of this compound that remains in solution after equilibration.
Q3: Can the choice of buffer system affect this compound solubility?
A3: Yes, the composition of the buffer system can significantly impact the solubility of this compound. Some buffer salts may interact with the compound, leading to precipitation. It is advisable to test the solubility of this compound in various common buffer systems (e.g., phosphate, TRIS, HEPES) at the desired pH to identify the most suitable one.
Troubleshooting Guides
Issue 1: Precipitation Observed Upon Dilution of this compound Stock Solution
If you observe precipitation when diluting your concentrated this compound stock solution into an aqueous buffer, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation upon dilution.
Issue 2: Precipitation Occurs During an Experiment
If this compound precipitates during the course of your experiment, consider the following factors:
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Temperature Changes: A decrease in temperature can reduce the solubility of this compound. Ensure that all solutions and equipment are maintained at a constant, appropriate temperature.
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Interaction with Other Components: The addition of other reagents to your experimental setup may alter the properties of the solution, causing this compound to precipitate.
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Evaporation: Over time, evaporation of the solvent can increase the concentration of this compound, leading to precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A high-quality, clear stock solution is critical for preventing precipitation in subsequent experiments.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: pH-Solubility Profiling of this compound
This protocol outlines the steps to determine the solubility of this compound at various pH levels.
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Prepare a series of buffers: Prepare buffers with pH values ranging from 4.0 to 9.0 in 0.5 pH unit increments.
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Add excess this compound: Add an excess amount of this compound powder to a fixed volume of each buffer.
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Equilibrate: Rotate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.
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Separate solid from liquid: Centrifuge the samples to pellet the undissolved compound.
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Quantify soluble this compound: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
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Plot the data: Plot the solubility of this compound as a function of pH to identify the optimal pH range.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Buffers
| Buffer (50 mM) | pH | This compound Solubility (µg/mL) |
| Sodium Acetate | 5.0 | 15.2 |
| MES | 6.0 | 45.8 |
| Phosphate (PBS) | 7.4 | 22.1 |
| HEPES | 7.4 | 68.5 |
| TRIS | 8.0 | 55.3 |
Note: The data presented in this table is for illustrative purposes and may not reflect the actual solubility of this compound. It is crucial to perform your own solubility studies.
Signaling Pathway Considerations
Precipitation of this compound can lead to an inaccurate final concentration, which can significantly impact the interpretation of its effects on signaling pathways.
Caption: Impact of this compound precipitation on a signaling pathway.
Long-term storage and handling of BT173 powder
Technical Support Center: BT173 Powder
This technical support center provides guidance on the long-term storage, handling, and use of this compound powder for research purposes.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of the Homeodomain Interacting Protein Kinase 2 (HIPK2).[1][2] It functions as an allosteric inhibitor, meaning it binds to HIPK2 and interferes with its ability to associate with Smad3, rather than inhibiting the kinase activity of HIPK2 itself.[1][3] This disruption of the HIPK2-Smad3 protein-protein interaction ultimately suppresses the TGF-β1/Smad3 signaling pathway.[1] This pathway is implicated in renal fibrosis, and this compound has been shown to attenuate this condition in preclinical models.
2. What are the recommended long-term storage conditions for this compound powder?
This compound powder should be stored at -20°C for long-term stability (months to years). For short-term storage (days to weeks), it can be kept at 0-4°C. It is crucial to protect the powder from light.
3. How should I store this compound once it is reconstituted in a solvent?
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to protect the stock solution from light. It is not recommended to store the solution for long periods.
4. In what solvent can I dissolve this compound powder?
This compound is soluble in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder | The powder is not fully soluble at the desired concentration. Hygroscopic DMSO may have been used. | To aid dissolution in DMSO, ultrasonic treatment and warming the solution to 60°C can be applied. It is highly recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility. |
| Inconsistent Experimental Results | Improper storage of stock solution. Multiple freeze-thaw cycles. | Prepare fresh stock solutions for critical experiments. If using a previously prepared stock, ensure it has been stored correctly at -80°C or -20°C and protected from light. Aliquot the stock solution upon preparation to minimize freeze-thaw cycles. |
| Loss of Compound Activity | Degradation of the compound due to improper storage. | Always store the this compound powder and stock solutions at the recommended temperatures and protect them from light. Refer to the storage guidelines to ensure the shelf life has not been exceeded. |
Quantitative Data Summary
Table 1: Storage Conditions for this compound Powder
| Storage Type | Temperature | Duration | Additional Notes |
| Long-Term | -20°C | Months to Years | Protect from light. |
| Short-Term | 0 - 4°C | Days to Weeks | Protect from light. |
Table 2: Storage of this compound Stock Solution (in DMSO)
| Temperature | Duration | Additional Notes |
| -80°C | Up to 6 months | Protect from light. |
| -20°C | Up to 1 month | Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (e.g., 10 mM in DMSO)
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Pre-warming: Allow the this compound powder vial and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Note: this compound has a molecular weight of 382.22 g/mol .
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Solvent Addition: Add the calculated volume of anhydrous DMSO to the this compound powder to achieve the desired concentration.
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Dissolution: Vortex the solution thoroughly. If the powder does not fully dissolve, sonicate the vial and warm it to 60°C.
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Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: this compound allosterically inhibits HIPK2, preventing Smad3 association and subsequent phosphorylation, thereby blocking the pro-fibrotic TGF-β1 signaling pathway.
Caption: A logical workflow for the proper storage, preparation, and use of this compound in a research setting.
Caption: A decision tree to troubleshoot issues with dissolving this compound powder.
References
Validation & Comparative
A Comparative Analysis of BT173 and Other HIPK2 Inhibitors for the Treatment of Fibrosis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Homeodomain-Interacting Protein Kinase 2 (HIPK2) Inhibition in Fibrotic Diseases.
Homeodomain-interacting protein kinase 2 (HIPK2) has emerged as a critical regulator in the pathogenesis of fibrosis, a condition characterized by the excessive accumulation of extracellular matrix that leads to organ damage.[1] HIPK2 influences multiple pro-fibrotic signaling pathways, including Transforming Growth Factor-β (TGF-β)/Smad3, Wnt/β-catenin, and Notch, making it an attractive therapeutic target.[1][2] This guide provides a detailed comparison of BT173, a novel allosteric HIPK2 inhibitor, with other classes of HIPK2 inhibitors, supported by preclinical experimental data.
Differentiating Mechanisms of HIPK2 Inhibition
HIPK2 inhibitors can be broadly categorized based on their mechanism of action: allosteric inhibitors and ATP-competitive inhibitors.
This compound and its successor, RLA-23174, represent a novel class of allosteric HIPK2 inhibitors. Unlike traditional kinase inhibitors that block the ATP-binding site, this compound binds to a different site on the HIPK2 protein.[3] This allosteric binding selectively disrupts the interaction between HIPK2 and its substrate Smad3, a key mediator of TGF-β signaling.[3] A significant advantage of this mechanism is that it does not inhibit the kinase activity of HIPK2 itself. This preserves other essential functions of HIPK2, such as the phosphorylation of p53, a critical tumor suppressor. RLA-23174 is a derivative of this compound with improved drug-like properties, including better solubility and a longer half-life, and is currently in Phase 1 clinical trials.
ATP-competitive inhibitors , on the other hand, function by binding to the active site of HIPK2, preventing the binding of ATP and subsequent phosphorylation of its substrates. Examples of such inhibitors include compound 15q and TBID . While effective at inhibiting HIPK2's kinase activity, this broad inhibition can potentially lead to off-target effects and interfere with the tumor-suppressive functions of HIPK2.
Comparative Performance Data
The following tables summarize the available preclinical data for this compound and other HIPK2 inhibitors in models of fibrosis. It is important to note that these compounds have not been directly compared in head-to-head studies; therefore, the experimental conditions may vary.
In Vitro Efficacy
| Compound | Cell Type | Assay | Key Findings | Reference |
| This compound | Human renal tubular epithelial cells | TGF-β1-induced Smad3 phosphorylation | Inhibited Smad3 phosphorylation and target gene expression. | |
| Compound 15q | Rat renal fibroblast (NRK-49F) cells | Inhibition of HIPK2 activity and pro-fibrotic pathways | Potent inhibitory activity against HIPK2 and its downstream pro-fibrotic pathways, such as TGF-β1/Smad3, showing a significant anti-fibrotic effect. | |
| TBID | N/A | In vitro kinase assay | Potent HIPK2 inhibitor with an IC50 of 0.33 µM. |
In Vivo Efficacy in Renal Fibrosis Models
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Unilateral Ureteral Obstruction (UUO) mice | 20 mg/kg, p.o., daily for 7 days | Significantly attenuated the development of renal fibrosis. | |
| This compound | Tg26 (HIV-associated nephropathy) mice | 20 mg/kg, p.o., for 4 weeks | Ameliorated proteinuria and kidney fibrosis. | |
| RLA-23174 | Tg26 and Alport syndrome mice | Not specified | Reduced kidney fibrosis, improved kidney function, and extended survival. | |
| Compound 15q | UUO mice | Not specified | Displayed a potent anti-fibrotic effect. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: HIPK2 signaling pathways in fibrosis and mechanisms of inhibitor action.
Caption: Workflow for the Unilateral Ureteral Obstruction (UUO) mouse model.
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Mouse Model
The UUO model is a widely used and robust method for inducing renal interstitial fibrosis.
1. Animals: Male C57BL/6 mice, 8-10 weeks old, are used. They are acclimatized for at least one week before the procedure.
2. Surgical Procedure:
- Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
- Make a midline abdominal incision to expose the kidneys and ureters.
- The left ureter is isolated and ligated at two points using non-absorbable suture material (e.g., 4-0 silk).
- The ureter is then severed between the two ligatures.
- The abdominal wall and skin are closed in layers.
- Sham-operated animals undergo the same procedure without ureteral ligation.
3. Post-Operative Care:
- Administer analgesics as required.
- Monitor the animals daily for any signs of distress.
4. Treatment:
- Animals are randomly assigned to treatment groups (e.g., vehicle control, this compound, or other inhibitors).
- Dosing is typically initiated on the day of surgery or one day post-surgery and continued daily for the duration of the experiment (e.g., 7 or 14 days).
5. Endpoint Analysis:
- At the designated endpoint, animals are euthanized, and the kidneys are harvested.
- One portion of the kidney is fixed in 10% neutral buffered formalin for histological analysis.
- The remaining kidney tissue is snap-frozen in liquid nitrogen for molecular and biochemical analyses.
6. Fibrosis Assessment:
- Histology: Formalin-fixed, paraffin-embedded kidney sections are stained with Masson's trichrome to visualize collagen deposition (a hallmark of fibrosis). Immunohistochemistry is performed to detect markers of myofibroblast activation (e.g., α-smooth muscle actin, α-SMA) and extracellular matrix components (e.g., Collagen I).
- Molecular Analysis: Western blotting is used to quantify the levels of phosphorylated Smad3 to assess the activity of the TGF-β pathway. Quantitative real-time PCR (qPCR) is employed to measure the mRNA expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Fn1).
In Vitro TGF-β-Induced Fibrosis Assay
This cell-based assay is used to screen for the anti-fibrotic potential of compounds.
1. Cell Culture:
- Human renal tubular epithelial cells (hTECs) or renal fibroblasts (e.g., NRK-49F) are cultured in appropriate media.
- Cells are seeded in multi-well plates and allowed to adhere overnight.
2. Treatment:
- Cells are pre-treated with various concentrations of the HIPK2 inhibitor or vehicle for a specified period (e.g., 1 hour).
- Recombinant human TGF-β1 (typically 5-10 ng/mL) is then added to the media to induce a fibrotic response.
- Cells are incubated for 24-48 hours.
3. Endpoint Analysis:
- Western Blotting: Cell lysates are collected to analyze the protein levels of phosphorylated Smad3, total Smad3, α-SMA, and fibronectin.
- Immunofluorescence: Cells are fixed and stained for α-SMA to visualize stress fiber formation, a characteristic of myofibroblast differentiation.
- qPCR: RNA is extracted to measure the expression of pro-fibrotic genes.
Conclusion
This compound and its derivative RLA-23174 represent a promising new class of anti-fibrotic agents due to their unique allosteric mechanism of HIPK2 inhibition. By selectively targeting the pro-fibrotic HIPK2-Smad3 interaction while preserving the kinase's other functions, these compounds may offer a more targeted and safer therapeutic approach compared to traditional ATP-competitive kinase inhibitors. The preclinical data for both allosteric and ATP-competitive inhibitors demonstrate their potential in mitigating fibrosis. Further head-to-head comparative studies are warranted to fully elucidate the differential efficacy and safety profiles of these distinct classes of HIPK2 inhibitors.
References
- 1. HIPK2 as a Novel Regulator of Fibrosis [mdpi.com]
- 2. Recent advances in the development of HIPK2 inhibitors as anti-renal fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BT173 and RLA-23174 in the Attenuation of Kidney Disease
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two sequential allosteric inhibitors of homeodomain-interacting protein kinase 2 (HIPK2), BT173 and its optimized successor, RLA-23174, for the treatment of kidney fibrosis. This document outlines their mechanism of action, presents available preclinical efficacy data, and details the experimental protocols utilized in their evaluation.
Introduction
Kidney fibrosis, characterized by the excessive accumulation of extracellular matrix, is the common final pathway for virtually all forms of chronic kidney disease (CKD). A key signaling pathway implicated in the progression of renal fibrosis is the transforming growth factor-beta 1 (TGF-β1)/Smad3 pathway. Homeodomain-interacting protein kinase 2 (HIPK2) has been identified as a critical regulator of this profibrotic pathway.[1][2][3] Consequently, inhibition of HIPK2 presents a promising therapeutic strategy for CKD.
This compound was identified as a novel small molecule inhibitor of HIPK2.[1][4] It functions as an allosteric inhibitor, disrupting the protein-protein interaction between HIPK2 and Smad3 without inhibiting the kinase activity of HIPK2. This specific mechanism of action allows for the attenuation of the profibrotic TGF-β1/Smad3 signaling cascade while potentially avoiding off-target effects associated with broad kinase inhibition.
RLA-23174 is a new derivative of this compound, developed with the aim of improving essential drug-like properties. It is currently being advanced by Rila Therapeutics as a first-in-class oral therapy for kidney and other chronic organ fibrosis. Preclinical data suggests RLA-23174 has superior anti-fibrotic effects and a favorable safety profile. As of May 2024, RLA-23174 has entered a Phase 1 clinical trial to evaluate its safety, tolerability, and pharmacokinetics.
Mechanism of Action
Both this compound and RLA-23174 share the same core mechanism of action. They are allosteric inhibitors of HIPK2. Instead of blocking the kinase's catalytic activity, they bind to HIPK2 and alter its conformation, which in turn prevents its interaction with Smad3. This disruption is critical as HIPK2 potentiates Smad3-mediated transcription, a key step in the fibrotic process. By inhibiting the HIPK2-Smad3 interaction, these compounds effectively reduce TGF-β signaling, leading to anti-fibrotic effects. A key advantage of this allosteric inhibition is the preservation of HIPK2's kinase activity, which may be important for other cellular functions, such as p53 activation, thereby potentially minimizing side effects.
Preclinical Efficacy Data
While direct head-to-head comparative studies are not publicly available, the progression from this compound to RLA-23174 implies improved efficacy and druggability. The available preclinical data for each compound is summarized below.
This compound Efficacy Data
The efficacy of this compound has been demonstrated in two key mouse models of kidney fibrosis: the unilateral ureteral obstruction (UUO) model and the Tg26 mouse model of HIV-associated nephropathy.
| Animal Model | Treatment | Key Findings | Reference |
| Unilateral Ureteral Obstruction (UUO) Mice | This compound (20 mg/kg, p.o., daily for 7 days post-surgery) | Significantly attenuated the development of renal fibrosis. | |
| Tg26 Mice (HIV-Associated Nephropathy) | This compound (20 mg/kg, p.o., for 4 weeks) | Ameliorated proteinuria and kidney fibrosis. Significantly improved renal function. |
RLA-23174 Efficacy Data
RLA-23174 is described as a new derivative of this compound with "appreciable improvements in the essential drug-like properties". Preclinical analysis has shown its efficacy in reducing kidney fibrosis and improving kidney function in HIVAN Tg26 and Alport syndrome mouse models, significantly extending survival in these models. It has also demonstrated efficacy against bleomycin-induced pulmonary fibrosis and CCl4-induced liver fibrosis in mice.
| Animal Model | Key Findings | Reference |
| HIVAN Tg26 Mice | Effective in reducing kidney fibrosis and improving kidney function, leading to extended survival. | |
| Col4a3-null Alport Syndrome Mice | Effective in reducing kidney fibrosis and improving kidney function, leading to extended survival. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. While specific protocols for RLA-23174 are not yet published in peer-reviewed literature, it is anticipated that similar models and assays were used for its preclinical evaluation.
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a widely used method to induce renal fibrosis.
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Animals: Male C57BL/6 mice (8-10 weeks old) are used.
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Surgical Procedure: Mice are anesthetized, and a flank incision is made to expose the left kidney and ureter. The left ureter is ligated at two points with 4-0 silk sutures. The sham-operated group undergoes the same procedure without ureteral ligation.
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Treatment: this compound (20 mg/kg) or vehicle is administered daily by oral gavage for 7 days, starting on the day of the surgery.
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Endpoint Analysis: At day 7 post-surgery, mice are euthanized, and the kidneys are harvested for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and molecular analysis (e.g., Western blot for fibrotic markers, quantitative PCR for gene expression).
Tg26 Mouse Model of HIV-Associated Nephropathy
This model is used to study kidney disease that mimics HIV-associated nephropathy in humans.
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Animals: Tg26 mice, which carry a proviral transgene of HIV-1, are used.
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Treatment: this compound (20 mg/kg) or vehicle is administered by oral gavage for 4 weeks.
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Monitoring: Urine is collected periodically to measure proteinuria (urine albumin-to-creatinine ratio).
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Endpoint Analysis: At the end of the treatment period, mice are euthanized. Blood is collected for blood urea nitrogen (BUN) and creatinine measurements to assess renal function. Kidneys are harvested for histological and molecular analyses as described for the UUO model.
In Vitro Analysis of Smad3 Phosphorylation
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Cell Culture: Primary human renal tubular epithelial cells (hRTECs) are cultured under standard conditions.
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Treatment: Cells are pretreated with increasing concentrations of this compound for a specified time before stimulation with TGF-β1 (e.g., 5 ng/ml) for 20 minutes.
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Analysis: Cell lysates are collected and subjected to Western blotting using antibodies specific for phosphorylated Smad3 (p-Smad3) and total Smad3 to determine the extent of inhibition.
Conclusion
This compound and its successor, RLA-23174, represent a promising therapeutic approach for the treatment of kidney fibrosis by specifically targeting the profibrotic HIPK2-Smad3 interaction. This compound laid the foundational proof-of-concept, demonstrating efficacy in established preclinical models of kidney disease. RLA-23174 is an optimized version of this compound with improved drug-like properties that has shown superior preclinical efficacy and is now advancing into clinical development. For researchers in the field, the allosteric inhibition of HIPK2 is a validated and compelling strategy for the development of novel anti-fibrotic therapies. The progression from this compound to RLA-23174 highlights a successful path of drug discovery and optimization in the pursuit of a treatment for chronic kidney disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Persistent Researcher Develops a Potential New Anti-Fibrosis Agent [reports.mountsinai.org]
Head-to-head comparison of BT173 and Abemaciclib
In the landscape of targeted therapies, two molecules, BT173 and Abemaciclib, offer distinct approaches to disease modification through precise molecular interventions. Abemaciclib is a well-established inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), with regulatory approval for the treatment of specific types of breast cancer. In contrast, this compound is a preclinical candidate that allosterically inhibits the interaction between Homeodomain Interacting Protein Kinase 2 (HIPK2) and Smad3, with potential applications in renal fibrosis. This guide provides a detailed, data-driven comparison of these two compounds for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Abemaciclib |
| Target | Homeodomain Interacting Protein Kinase 2 (HIPK2) | Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[1][2][3] |
| Mechanism of Action | Allosteric inhibitor of the HIPK2-Smad3 protein-protein interaction, suppressing the TGF-β1/Smad3 pathway[4][5] | ATP-competitive inhibitor of CDK4 and CDK6 kinase activity, blocking progression from G1 to S phase of the cell cycle |
| Therapeutic Area | Investigational for renal fibrosis | Approved for HR+, HER2- breast cancer |
| Development Stage | Preclinical | Clinically approved and marketed (Verzenio) |
Mechanism of Action and Signaling Pathways
This compound operates through a nuanced mechanism. It binds to HIPK2 but does not inhibit its kinase activity. Instead, it acts as an allosteric inhibitor that interferes with the association of HIPK2 with Smad3. This disruption specifically attenuates the TGF-β1/Smad3 signaling pathway, which is a key driver of fibrosis.
Abemaciclib , on the other hand, is a direct enzymatic inhibitor. It competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the Retinoblastoma protein (Rb). This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and halting cell proliferation.
Preclinical Efficacy
This compound
Preclinical studies have demonstrated the potential of this compound in models of renal fibrosis. In vitro, this compound was shown to inhibit TGF-β1-induced Smad3 phosphorylation and the expression of its target genes in human renal tubular epithelial cells. In vivo, administration of this compound in mouse models of unilateral ureteral obstruction and in Tg26 mice (a model of HIV-associated nephropathy) resulted in decreased Smad3 phosphorylation and a reduction in renal fibrosis and extracellular matrix deposition.
| This compound Preclinical Data | |
| Model | Key Findings |
| Human Kidney Cells (in vitro) | Inhibited TGF-β1-induced Smad3 phosphorylation and downstream gene expression. |
| Unilateral Ureteral Obstruction (UUO) Mice | Significantly attenuated the development of renal fibrosis. |
| Tg26 Mice (HIV-associated nephropathy model) | Ameliorated proteinuria and kidney fibrosis. |
Abemaciclib
Abemaciclib has undergone extensive preclinical characterization. In vitro, it has been shown to inhibit the proliferation of a wide range of cancer cell lines, with particular sensitivity in estrogen receptor-positive (ER+) breast cancer cells. This inhibition is associated with a decrease in Rb phosphorylation and a G1 cell cycle arrest. In xenograft models of ER+ breast cancer, monotherapy with abemaciclib led to tumor growth regression.
| Abemaciclib Preclinical Data | |
| Model | Key Findings |
| Breast Cancer Cell Lines (in vitro) | Induced G1 cell cycle arrest and decreased cell proliferation. Continuous exposure led to apoptosis and senescence. |
| ER+ Breast Cancer Xenografts | Caused regression of tumor growth as a single agent. |
Clinical Data
This compound
As a preclinical compound, there is no clinical trial data available for this compound at this time.
Abemaciclib
Abemaciclib has been extensively studied in numerous clinical trials, most notably the monarchE trial.
monarchE Phase III Trial: This trial investigated abemaciclib in combination with endocrine therapy (ET) as an adjuvant treatment for patients with HR+, HER2-, node-positive, high-risk early breast cancer.
| monarchE Trial Key Outcomes | |
| Endpoint | Result |
| Invasive Disease-Free Survival (IDFS) | Statistically significant improvement with Abemaciclib + ET vs. ET alone. At 2 years, IDFS rates were 92.2% vs. 88.7%, respectively. |
| Distant Relapse-Free Survival (DRFS) | Significant improvement with Abemaciclib + ET. At 2 years, DRFS rates were 93.6% vs. 90.3%, respectively. |
| Overall Survival (OS) | At a 5-year follow-up, data are evolving in favor of the abemaciclib arm. |
Experimental Protocols
A general workflow for evaluating and comparing targeted inhibitors like this compound and Abemaciclib would involve a multi-step process from initial screening to in vivo efficacy studies.
Key Methodologies:
-
Biochemical Assays: To determine the inhibitory activity of the compounds against their respective targets, kinase inhibition assays (for Abemaciclib) or protein-protein interaction assays (for this compound) would be employed. For instance, an in vitro kinase assay for Abemaciclib would measure the phosphorylation of a substrate (like a peptide derived from Rb) by CDK4/6 in the presence of varying concentrations of the inhibitor.
-
Cell-Based Assays:
-
Proliferation Assays: Seeding cells in multi-well plates and treating them with a range of drug concentrations. Cell viability can be measured using reagents like MTS or by cell counting after a set period.
-
Cell Cycle Analysis: Treating cells with the compound, fixing them, staining their DNA with a fluorescent dye (e.g., propidium iodide), and analyzing the DNA content of individual cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Western Blotting: Lysing treated cells, separating proteins by gel electrophoresis, transferring them to a membrane, and probing with antibodies specific for target proteins and their phosphorylated forms (e.g., anti-pRb, anti-Smad3) to assess pathway modulation.
-
-
In Vivo Efficacy Studies:
-
Animal Models: Utilizing relevant mouse models, such as tumor xenografts for Abemaciclib or fibrosis-induced models for this compound.
-
Dosing and Monitoring: Administering the compounds to the animals (e.g., via oral gavage) and monitoring tumor growth (with calipers) or fibrotic markers (through histology and biomarker analysis of tissue samples) over time.
-
Conclusion
This compound and Abemaciclib represent two distinct classes of targeted therapies with different mechanisms of action, therapeutic targets, and stages of development. Abemaciclib is a clinically validated CDK4/6 inhibitor that has become a standard of care in HR+, HER2- breast cancer by targeting the cell cycle machinery. This compound is an emerging preclinical compound that modulates the pro-fibrotic TGF-β1 pathway through a novel allosteric mechanism. While both hold promise in their respective fields, their comparison highlights the diverse strategies being employed in modern drug discovery to combat a range of diseases. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Abemaciclib - Wikipedia [en.wikipedia.org]
- 2. Abemaciclib - NCI [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound (BT-173) | HIPK2-Smad3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of BT173: A Comparative Analysis with Kinase-Dead HIPK2 Mutants
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel HIPK2 inhibitor, BT173, and validates its mechanism of action through a comparative analysis with kinase-dead HIPK2 mutants. This guide is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding.
This compound has emerged as a promising therapeutic agent, particularly in the context of fibrotic diseases. Its efficacy is attributed to its unique interaction with Homeodomain-Interacting Protein Kinase 2 (HIPK2), a key regulator of multiple profibrotic pathways. This guide delves into the validation of this compound's allosteric mechanism, drawing parallels with studies utilizing kinase-dead HIPK2 mutants to elucidate the dual requirements of kinase activity and protein-protein interaction in HIPK2-mediated signaling.
This compound: An Allosteric Inhibitor of HIPK2-Smad3 Interaction
This compound is a novel, potent inhibitor of HIPK2.[1][2][3] Unlike traditional kinase inhibitors, this compound does not block the kinase activity of HIPK2.[4][5] Instead, it functions as an allosteric inhibitor, binding to HIPK2 and interfering with its ability to associate with Smad3, a key downstream effector in the TGF-β1 signaling pathway. This targeted disruption of the HIPK2-Smad3 protein-protein interaction is central to its therapeutic effect, which has been demonstrated in preclinical models of renal fibrosis.
The Crucial Role of HIPK2 Kinase Activity and Smad3 Interaction
Studies utilizing kinase-dead HIPK2 mutants have been instrumental in dissecting the multifaceted role of HIPK2 in cellular signaling. A kinase-dead mutant of HIPK2, while unable to phosphorylate its substrates, can still potentially act as a scaffold for protein complexes. Research has shown that overexpression of a kinase-dead HIPK2 mutant can significantly attenuate renal fibrosis in mouse models. This indicates that the kinase activity of HIPK2 is essential for its profibrotic functions.
Furthermore, the observation that this compound, which preserves HIPK2 kinase activity but blocks its interaction with Smad3, also mitigates fibrosis highlights a critical second component of HIPK2's mechanism: its role as a scaffold to facilitate downstream signaling. Therefore, both the kinase function of HIPK2 and its interaction with Smad3 are indispensable for promoting TGF-β-mediated renal fibrosis.
Comparative Efficacy: this compound vs. Kinase-Dead HIPK2
The following tables summarize the comparative effects of this compound and kinase-dead HIPK2 mutants on key profibrotic markers, based on published experimental data.
| Treatment | Metric | Cell/Animal Model | Outcome | Reference |
| This compound | TGF-β-induced Smad3 Reporter Activity | HEK 293T cells | Significant attenuation of Smad3 activity | |
| This compound | TGF-β/Smad3-dependent gene transcription | HEK 293T cells | Repression of gene transcription | |
| Kinase-Dead HIPK2 | HIV-induced apoptosis | Cultured Renal Tubular Epithelial Cells | Substantial reduction in apoptosis | |
| Kinase-Dead HIPK2 | Expression of profibrotic markers | Cultured Renal Tubular Epithelial Cells | Diminished expression |
| In Vivo Intervention | Metric | Animal Model | Outcome | Reference |
| This compound Administration | Renal Fibrosis | Unilateral Ureteral Obstruction (UUO) and Tg26 mouse models | Marked attenuation of fibrosis | |
| Kinase-Dead HIPK2 Overexpression | Renal Fibrosis | Mouse models of kidney disease | Marked attenuation of fibrosis |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To further clarify the mechanism of action and the experimental approach to its validation, the following diagrams are provided.
Caption: this compound and Kinase-Dead HIPK2 effect on TGF-β/Smad3 signaling.
Caption: Experimental workflow for validating this compound's mechanism.
Detailed Experimental Protocols
For reproducibility and further investigation, detailed methodologies for the key experiments are outlined below.
Smad3 Reporter Assay
-
Cell Culture and Transfection: HEK 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 24-well plates and co-transfected with a Smad3-responsive luciferase reporter plasmid (e.g., pSBE4-Luc) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, cells are pre-treated with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour.
-
Stimulation: Cells are then stimulated with recombinant human TGF-β1 (e.g., 5 ng/mL) for 16-24 hours.
-
Luciferase Measurement: Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity.
Western Blotting for Phospho-Smad3
-
Cell Lysis: Human renal tubular epithelial cells (hRTECs) are serum-starved overnight and then pre-treated with this compound or vehicle. Following pre-treatment, cells are stimulated with TGF-β1 (e.g., 5 ng/mL) for 30 minutes. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-Smad3 and total Smad3. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection reagent and visualized using a chemiluminescence imaging system.
In Vivo Studies in Unilateral Ureteral Obstruction (UUO) Model
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are subjected to UUO surgery. The left ureter is ligated at two points with 4-0 silk sutures. Sham-operated animals undergo the same procedure without ureteral ligation.
-
This compound Administration: A cohort of UUO mice receives daily intraperitoneal injections of this compound (e.g., 10 mg/kg) or vehicle starting from the day of surgery.
-
Tissue Harvesting: After a defined period (e.g., 7 or 14 days), mice are euthanized, and the kidneys are harvested.
-
Histological Analysis: Kidney sections are stained with Masson's trichrome or Picrosirius red to assess the extent of interstitial fibrosis.
-
Biochemical Analysis: Kidney tissue lysates are prepared for Western blotting to analyze the levels of phospho-Smad3 and other fibrotic markers.
Conclusion
The allosteric inhibitor this compound represents a novel therapeutic strategy by selectively targeting the HIPK2-Smad3 interaction without affecting the intrinsic kinase activity of HIPK2. This targeted approach is validated by comparative studies with kinase-dead HIPK2 mutants, which collectively demonstrate that both the kinase function and the scaffolding role of HIPK2 are essential for its profibrotic effects. The experimental data and protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of inhibiting the HIPK2-Smad3 axis in fibrotic diseases and beyond.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF- β 1/Smad3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data Comparison: BT173 and its Analog SMS-0174 in the Context of Novel HIPK2 Inhibitors for Renal Fibrosis
For researchers and drug development professionals vested in the discovery of novel therapeutics for chronic kidney disease (CKD), the landscape of antifibrotic agents is of paramount interest. This guide provides a comparative analysis of the preclinical data for BT173, a first-in-generation allosteric inhibitor of homeodomain-interacting protein kinase 2 (HIPK2), its advanced analog SMS-0174 (also known as RLA-23174), and another HIPK2-targeting compound, phosphate niclosamide. This objective comparison is supported by available experimental data to aid in the evaluation of these potential therapeutic candidates.
This compound was identified as a novel small molecule that inhibits the profibrotic activity of HIPK2. However, it exhibited suboptimal potency and solubility[1]. This led to the development of its analog, SMS-0174/RLA-23174, which demonstrates improved physicochemical and pharmacokinetic properties[1]. Both compounds function by allosterically inhibiting the interaction between HIPK2 and Smad3, a key step in the TGF-β signaling pathway that drives renal fibrosis, without affecting the kinase activity of HIPK2[2][3][4]. This targeted mechanism of action is designed to mitigate the fibrotic response while avoiding potential off-target effects associated with broad kinase inhibition. As a point of comparison, the repurposed anthelmintic drug, phosphate niclosamide, has also been shown to inhibit HIPK2 expression, thereby impeding renal fibrosis.
Quantitative Preclinical Data Summary
The following tables summarize the available quantitative preclinical data for this compound, SMS-0174/RLA-23174, and phosphate niclosamide, facilitating a direct comparison of their in vitro potency and in vivo efficacy.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay | IC50 | Cellular Target Engagement (IC50) | Notes |
| This compound | HIPK2-Smad3 Interaction | Not Specified | Not Specified | Not Specified | Allosteric inhibitor of HIPK2-Smad3 interaction. |
| SMS-0174 (RLA-23174) | HIPK2-Smad3 Interaction | SPR HIPK2-SMAD3 Disruption | < 25 nM | < 200 nM (TGF-β Luciferase Reporter Assay) | 30-fold higher solubility than this compound. Favorable safety and selectivity profile in Eurofins Safety 44 panel and a diverse kinase panel. |
| Phosphate Niclosamide | HIPK2 Expression | Not Specified | Not Specified | Not Specified | Inhibits TGF-β-induced HIPK2 expression by interfering with Smad3 binding to the HIPK2 gene promoter. |
Table 2: In Vivo Efficacy in Animal Models of Renal Fibrosis
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints |
| This compound | Unilateral Ureteral Obstruction (UUO) Mice | 20 mg/kg, p.o., daily for 7 days post-surgery | Significantly attenuated renal fibrosis; Decreased Smad3 phosphorylation and α-SMA expression. |
| Tg26 (HIV-associated nephropathy) Mice | 20 mg/kg, p.o., for 4 weeks | Ameliorated proteinuria and kidney fibrosis; Reduced p-Smad3 and α-SMA levels. | |
| SMS-0174 (RLA-23174) | Tg26 (HIV-associated nephropathy) Mice | 90 mg/kg, p.o., q.d. for 4 weeks | Improved kidney function and reduced fibrosis. |
| Col4a3-/- Alport Syndrome Mice | 60 mg/kg, p.o., q.d. for 6 weeks | Decreased fibrosis, improved kidney function, and prolonged median survival by 21%. | |
| Phosphate Niclosamide | Adriamycin Nephropathy Mice | Not Specified | Significantly reduced proteinuria, glomerulosclerotic lesions, and interstitial fibrosis. |
| Unilateral Ureteral Obstruction (UUO) Mice | Not Specified | Significantly ameliorated established renal interstitial fibrosis. |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Mechanism of action of this compound/SMS-0174 and Phosphate Niclosamide in the HIPK2-Smad3 signaling pathway.
Caption: General experimental workflow for the Unilateral Ureteral Obstruction (UUO) mouse model.
Detailed Experimental Protocols
In Vitro TGF-β Luciferase Reporter Assay
This assay is designed to measure the transcriptional activity of the TGF-β/Smad3 signaling pathway in response to an inhibitor.
1. Cell Culture and Transfection:
-
Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates at a density of 5 x 10^4 cells/well.
-
After 24 hours, cells are co-transfected with a TGF-β/Smad3-responsive luciferase reporter plasmid (e.g., p(CAGA)12-Luc), a constitutively active TGF-β type I receptor (TβRI-ca) expression plasmid, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
2. Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh serum-free DMEM.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound, SMS-0174) or vehicle control (e.g., DMSO) for 1 hour.
3. Luciferase Activity Measurement:
-
Following pre-treatment, cells are stimulated with recombinant human TGF-β1 (e.g., 5 ng/mL) for 24 hours.
-
Cells are then lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.
In Vivo Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a widely used method to induce progressive renal interstitial fibrosis.
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old) are typically used.
2. Surgical Procedure:
-
Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
A midline abdominal incision is made to expose the left kidney and ureter.
-
The left ureter is ligated at two points using 4-0 silk suture.
-
The abdominal incision is closed in layers.
-
Sham-operated animals undergo the same procedure without ureteral ligation.
3. Compound Administration:
-
Following surgery, mice are randomly assigned to treatment groups.
-
The test compound (e.g., this compound) or vehicle is administered daily via oral gavage (p.o.) for the duration of the study (typically 7 to 14 days).
4. Endpoint Analysis:
-
At the end of the treatment period, mice are euthanized, and the obstructed kidneys are harvested.
-
Histological Analysis: A portion of the kidney is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Masson's trichrome or Picrosirius red to assess the degree of collagen deposition and fibrosis.
-
Western Blot Analysis: Another portion of the kidney cortex is homogenized and lysed for protein extraction. Western blotting is performed to quantify the expression levels of key fibrotic markers such as phosphorylated Smad3 (p-Smad3), α-smooth muscle actin (α-SMA), and fibronectin.
In Vivo Tg26 Mouse Model of HIV-Associated Nephropathy
The Tg26 mouse model is a transgenic model that expresses a partial HIV-1 genome and develops a kidney disease resembling human HIV-associated nephropathy (HIVAN), characterized by severe proteinuria, glomerulosclerosis, and tubulointerstitial fibrosis.
1. Animals:
-
Heterozygous Tg26 mice on an FVB/N background are used. These mice typically develop proteinuria and renal pathology between 8 and 16 weeks of age.
2. Compound Administration:
-
Treatment with the test compound (e.g., SMS-0174) or vehicle is initiated in mice exhibiting proteinuria.
-
The compound is administered daily via oral gavage for a specified period (e.g., 4 weeks).
3. Monitoring and Endpoint Analysis:
-
Proteinuria: Urine is collected periodically (e.g., weekly) to measure the albumin-to-creatinine ratio as an indicator of kidney damage.
-
Kidney Function: At the end of the study, blood is collected to measure blood urea nitrogen (BUN) and serum creatinine levels.
-
Histological Analysis: Kidneys are harvested, fixed, and processed for histological examination. Periodic acid-Schiff (PAS) staining is used to assess glomerulosclerosis, and Masson's trichrome or Picrosirius red staining is used to evaluate interstitial fibrosis.
-
Immunohistochemistry and Western Blotting: Kidney sections can be stained for specific markers of fibrosis (e.g., collagen I, α-SMA) and podocyte injury. Western blot analysis of kidney lysates can be used to quantify the expression of these proteins.
References
- 1. The antihelmenthic phosphate niclosamide impedes renal fibrosis by inhibiting homeodomain-interacting protein kinase 2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rila Therapeutics Starts Phase 1 Trials of RLA-23174 for Chronic Kidney Disease and Fibrosis [synapse.patsnap.com]
- 4. A Novel Inhibitor of Homeodomain Interacting Protein Kinase 2 Mitigates Kidney Fibrosis through Inhibition of the TGF-β1/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BT173: A Cross-Reactivity Assessment Against HIPK Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the allosteric HIPK2 inhibitor, BT173, in the context of the broader Homeodomain-Interacting Protein Kinase (HIPK) family. While quantitative cross-reactivity data for this compound against all HIPK family members is not publicly available, this document summarizes the known biological functions and signaling pathways of HIPK1, HIPK2, HIPK3, and HIPK4 to offer a qualitative assessment of potential selectivity. Furthermore, it details standard experimental protocols for evaluating kinase inhibitor specificity, providing a framework for future cross-reactivity studies.
Introduction to this compound and the HIPK Family
This compound is a novel small molecule inhibitor of Homeodomain-Interacting Protein Kinase 2 (HIPK2). It functions as an allosteric inhibitor, uniquely disrupting the protein-protein interaction between HIPK2 and its substrate, Smad3, a key component of the TGF-β signaling pathway. Notably, this compound does not inhibit the catalytic kinase activity of HIPK2 directly. This mechanism of action makes this compound a valuable tool for studying the specific scaffolding functions of HIPK2 in cellular signaling.
The HIPK family comprises four serine/threonine kinases—HIPK1, HIPK2, HIPK3, and HIPK4—that play crucial roles in a multitude of cellular processes, including transcription regulation, cell proliferation, apoptosis, and DNA damage response. While sharing a conserved kinase domain, the four members exhibit differences in their substrate specificity, subcellular localization, and biological functions, suggesting that selective inhibition is achievable and desirable for therapeutic applications.
Data Presentation: A Qualitative Comparison of HIPK Family Members
Due to the absence of publicly available quantitative cross-reactivity data for this compound against HIPK1, HIPK3, and HIPK4, a direct comparison of inhibitory constants (e.g., IC50 or Ki values) cannot be provided. The table below offers a qualitative comparison of the four HIPK family members to contextualize the potential selectivity of a HIPK2-targeted inhibitor like this compound.
| Feature | HIPK1 | HIPK2 | HIPK3 | HIPK4 |
| Primary Cellular Localization | Nucleus | Nucleus | Nucleus | Cytoplasm |
| Key Signaling Pathways | ASK1-JNK1, p53 | p53, TGF-β/Smad, Wnt/β-catenin, Notch | JNK/c-Jun | F-actin remodeling |
| Primary Biological Roles | Apoptosis, cell proliferation, DNA damage response | Apoptosis, development, fibrosis, DNA damage response | Apoptosis, transcription regulation | Spermiogenesis, cytoskeleton regulation |
| Structural Homology to HIPK2 | High | (Reference) | High | Moderate (lacks homeobox-interacting domain) |
| This compound Cross-Reactivity | Data not available | Primary Target (Allosteric Inhibitor) | Data not available | Data not available |
Experimental Protocols for Assessing Kinase Inhibitor Selectivity
To determine the cross-reactivity profile of an inhibitor like this compound, several robust methodologies can be employed. These assays are crucial for understanding on-target and off-target effects, which is vital for both preclinical and clinical development.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Principle: Recombinant kinases are incubated with a specific substrate, ATP (often radiolabeled), and the test compound at various concentrations. The transfer of a phosphate group from ATP to the substrate is quantified to determine the level of inhibition.
-
General Protocol:
-
Prepare a reaction mixture containing the purified kinase, its specific peptide substrate, and assay buffer.
-
Add the test compound (e.g., this compound) across a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubate the reaction for a defined period at a controlled temperature.
-
Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, typically by spotting the mixture onto a phosphocellulose membrane followed by washing.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Broad-Spectrum Kinase Profiling (e.g., KINOMEscan™)
This high-throughput screening platform assesses the binding of a compound to a large panel of kinases.
-
Principle: This is a competition-based binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site-directed ligand. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.
-
General Protocol:
-
DNA-tagged kinases are incubated with the test compound and an immobilized ligand in a multi-well plate.
-
The mixture is allowed to reach equilibrium, during which the test compound and the immobilized ligand compete for binding to the kinase.
-
Unbound components are washed away.
-
The amount of DNA-tagged kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR).
-
Results are often expressed as a percentage of a DMSO control, with lower values indicating stronger binding. Dissociation constants (Kd) can also be determined from dose-response curves.
-
Cell-Based Assays for Target Engagement
These assays measure the ability of a compound to interact with its target within a cellular context.
-
NanoBRET™ Target Engagement Assay:
-
Principle: This assay measures compound binding to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET). A NanoLuc® luciferase-tagged kinase is expressed in cells along with a fluorescent tracer that binds to the kinase's active site. When a test compound displaces the tracer, the BRET signal is reduced.
-
General Protocol:
-
Cells expressing the NanoLuc®-kinase fusion protein are treated with the fluorescent tracer.
-
The test compound is added at various concentrations.
-
The BRET signal is measured using a specialized plate reader.
-
A decrease in the BRET signal indicates target engagement by the test compound.
-
-
-
Cellular Thermal Shift Assay (CETSA):
-
Principle: The binding of a ligand (inhibitor) can stabilize a target protein, leading to an increase in its melting temperature.
-
General Protocol:
-
Intact cells or cell lysates are treated with the test compound or a vehicle control.
-
The samples are heated to a range of temperatures.
-
The aggregated proteins are separated from the soluble proteins by centrifugation.
-
The amount of the target kinase remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
A shift in the thermal denaturation curve indicates that the compound has bound to the target protein.
-
-
Mandatory Visualization
The following diagrams illustrate the known signaling pathways of the HIPK family members and a general workflow for assessing kinase inhibitor selectivity.
Caption: Signaling pathways of HIPK family members.
Caption: Experimental workflow for inhibitor selectivity.
Conclusion
This compound represents a promising tool for dissecting the non-catalytic roles of HIPK2, particularly in the context of TGF-β signaling and fibrosis. While its selectivity against other HIPK family members has not been publicly detailed, the distinct biological functions and structural differences among the HIPK kinases provide a strong rationale for the potential of developing highly selective inhibitors. The experimental protocols outlined in this guide offer a robust framework for conducting comprehensive cross-reactivity studies, which will be essential for the further development of this compound and other HIPK-targeted therapeutics. A thorough understanding of an inhibitor's selectivity profile is paramount for elucidating its precise mechanism of action and for predicting its potential therapeutic window and off-target effects.
In vivo efficacy of BT173 compared to standard anti-fibrotic therapies
An In-depth Guide for Researchers and Drug Development Professionals on the In Vivo Efficacy of BT173 in Attenuating Fibrosis, with an Indirect Comparison to Standard Anti-Fibrotic Therapies, Nintedanib and Pirfenidone.
This guide provides a comprehensive overview of the preclinical in vivo efficacy of this compound, a novel inhibitor of homeodomain-interacting protein kinase 2 (HIPK2), in models of renal fibrosis. Due to the current lack of direct head-to-head in vivo studies, this document offers an indirect comparison with the standard-of-care anti-fibrotic therapies, Nintedanib and Pirfenidone, by examining their reported efficacy in similar preclinical models of renal fibrosis.
Executive Summary
This compound is a potent, allosteric inhibitor of HIPK2 that has demonstrated significant anti-fibrotic effects in preclinical models of kidney disease.[1][2] It functions by disrupting the interaction between HIPK2 and Smad3, a key step in the pro-fibrotic TGF-β1 signaling pathway.[1][2] Standard anti-fibrotic therapies, such as Nintedanib and Pirfenidone, are approved for the treatment of idiopathic pulmonary fibrosis and have also shown efficacy in preclinical models of renal fibrosis. While a direct comparative study is not yet available, this guide consolidates existing data to facilitate an informed understanding of their relative preclinical profiles in the context of renal fibrosis.
Mechanism of Action
This compound: this compound is a small molecule that binds to HIPK2 and allosterically inhibits its interaction with Smad3.[1] This prevents the phosphorylation and subsequent activation of Smad3, a critical downstream effector of the pro-fibrotic cytokine TGF-β1. Notably, this compound does not inhibit the kinase activity of HIPK2, which may preserve some of its other physiological functions.
Nintedanib: Nintedanib is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGFR), fibroblast growth factor (FGFR), and vascular endothelial growth factor (VEGFR). By blocking these signaling pathways, Nintedanib interferes with fibroblast proliferation, migration, and differentiation into myofibroblasts, which are key cellular mediators of fibrosis.
Pirfenidone: The precise mechanism of action of Pirfenidone is not fully understood, but it is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties. It is thought to downregulate the production of pro-fibrotic cytokines like TGF-β1 and inhibit fibroblast proliferation and collagen synthesis.
In Vivo Efficacy Data (Renal Fibrosis Models)
The following tables summarize the quantitative data from preclinical studies of this compound, Nintedanib, and Pirfenidone in the unilateral ureteral obstruction (UUO) mouse model, a widely used model of renal fibrosis.
Table 1: Efficacy of this compound in UUO Mouse Model
| Parameter | Vehicle Control | This compound (20 mg/kg/day, p.o.) | % Reduction vs. Control | Reference |
| Fibrotic Area (%) | ||||
| Sirius Red Staining | ~25% | ~10% | ~60% | |
| Gene Expression (mRNA fold change) | ||||
| Collagen I | High | Significantly Reduced | Not Quantified | |
| α-SMA | High | Significantly Reduced | Not Quantified | |
| Protein Expression | ||||
| Phospho-Smad3 | High | Significantly Reduced | Not Quantified |
Table 2: Efficacy of Nintedanib in UUO Mouse Model
| Parameter | Vehicle Control | Nintedanib (50 mg/kg/day, p.o.) | % Reduction vs. Control | Reference |
| Fibrotic Area (%) | ||||
| Masson's Trichrome | ~30% | ~15% | ~50% | |
| Gene Expression (mRNA fold change) | ||||
| Collagen I | High | Significantly Reduced | Not Quantified | |
| α-SMA | High | Significantly Reduced | Not Quantified | |
| Protein Expression | ||||
| Fibronectin | High | Significantly Reduced | Not Quantified |
Table 3: Efficacy of Pirfenidone in UUO Rat Model
| Parameter | Vehicle Control | Pirfenidone (500 mg/kg/day, in feed) | % Reduction vs. Control | Reference |
| Collagen Content (Hydroxyproline, μg/mg) | ~1.8 | ~1.2 | ~33% | |
| Gene Expression (mRNA fold change) | ||||
| Type I Collagen | High | Significantly Reduced | Not Quantified | |
| Type IV Collagen | High | Significantly Reduced | Not Quantified | |
| TGF-β1 | High | Significantly Reduced | Not Quantified |
Note: The data presented are approximations derived from published figures and are intended for comparative purposes. The experimental conditions, including the specific animal strains and duration of the studies, may vary between publications.
Experimental Protocols
This compound in UUO Mouse Model
-
Animal Model: Male C57BL/6 mice undergoing unilateral ureteral obstruction (UUO) or sham operation.
-
Drug Administration: this compound was administered via oral gavage at a dose of 20 mg/kg/day, starting from the day of surgery and continuing for 7 or 14 days.
-
Efficacy Assessment: Kidneys were harvested at the end of the treatment period. Fibrosis was assessed by Sirius Red and Masson's trichrome staining. Gene and protein expression of fibrotic markers (e.g., Collagen I, α-SMA, phospho-Smad3) were analyzed by quantitative real-time PCR and Western blotting, respectively.
Nintedanib in UUO Mouse Model
-
Animal Model: Male C57BL/6 mice subjected to UUO.
-
Drug Administration: Nintedanib was administered by oral gavage at a dose of 50 mg/kg/day, starting from the day of surgery.
-
Efficacy Assessment: Kidney tissues were collected at day 7 post-UUO. The degree of fibrosis was evaluated using Masson's trichrome staining. The expression of fibrotic markers such as α-SMA and fibronectin was determined by immunohistochemistry and Western blotting.
Pirfenidone in UUO Rat Model
-
Animal Model: Male Sprague-Dawley rats underwent UUO.
-
Drug Administration: Pirfenidone was mixed with the chow and administered at a dose of 500 mg/kg/day for 21 days.
-
Efficacy Assessment: Renal tissue was harvested for analysis. Collagen content was quantified by measuring hydroxyproline levels. The mRNA expression of Type I and IV collagen and TGF-β1 was measured by RT-PCR.
Conclusion
This compound demonstrates significant in vivo efficacy in attenuating renal fibrosis in preclinical models by specifically targeting the HIPK2-Smad3 interaction within the TGF-β1 signaling pathway. While direct comparative data with standard anti-fibrotic therapies like Nintedanib and Pirfenidone are not yet available, the existing preclinical evidence in similar renal fibrosis models suggests that all three compounds effectively reduce fibrotic markers. The distinct mechanism of action of this compound, focusing on a specific protein-protein interaction rather than broad kinase inhibition, presents a novel and potentially more targeted therapeutic strategy. Further head-to-head preclinical studies are warranted to directly compare the efficacy and safety profiles of this compound with the current standard of care, which will be crucial for its future clinical development.
References
BT173: A Paradigm of Selectivity Against Broad-Spectrum Kinase Inhibitors in Fibrosis
For Immediate Release
NEW YORK, November 24, 2025 – In the landscape of kinase inhibitor therapeutics for fibrotic diseases, a significant challenge has been the off-target effects associated with broad-spectrum inhibitors. A promising alternative, BT173, and its analogs, are emerging as highly selective inhibitors of Homeodomain Interacting Protein Kinase 2 (HIPK2), offering a more targeted approach to combat renal fibrosis. This guide provides a detailed comparison of this compound with established broad-spectrum kinase inhibitors, nintedanib and pirfenidone, supported by preclinical data.
A New Frontier in Precision Medicine
This compound represents a novel class of therapeutic agents that function not by inhibiting the catalytic activity of a kinase, but by allosterically modulating a protein-protein interaction crucial for a pro-fibrotic signaling pathway. This unique mechanism of action underpins its remarkable selectivity and positions it as a superior alternative to conventional multi-kinase inhibitors.
Mechanism of Action: A Tale of Two Strategies
Broad-spectrum kinase inhibitors, such as nintedanib, function by binding to the ATP-binding pocket of multiple receptor tyrosine kinases, thereby inhibiting their activity. While effective in blocking pro-fibrotic signaling, this lack of specificity can lead to a range of side effects. Pirfenidone, another anti-fibrotic agent, exhibits a more complex and less understood mechanism, believed to involve the modulation of various cytokines and growth factors.
In stark contrast, this compound allosterically interferes with the interaction between HIPK2 and Smad3, a key downstream effector of the pro-fibrotic TGF-β1 signaling pathway.[1] This targeted disruption prevents the phosphorylation and subsequent activation of Smad3, effectively halting the fibrotic cascade without affecting the intrinsic kinase activity of HIPK2. An analog of this compound, SMS-0174, has demonstrated an acceptable safety profile and excellent selectivity in a diverse kinase selectivity panel, underscoring the precision of this therapeutic strategy.
Head-to-Head: Performance in Preclinical Models
Preclinical studies in well-established mouse models of renal fibrosis, including the Unilateral Ureteral Obstruction (UUO) and the Tg26 model of HIV-associated nephropathy, have demonstrated the potent anti-fibrotic efficacy of this compound.
Quantitative Comparison of Anti-Fibrotic Efficacy
| Compound | Animal Model | Key Efficacy Endpoints | Reference |
| This compound | UUO, Tg26 Mice | Mitigated renal fibrosis and deposition of extracellular matrix.[1] | [1] |
| Nintedanib | UUO Mice | Significantly decreased α-SMA, collagen I, and fibronectin protein expression.[2] | [2] |
| Pirfenidone | UUO Rats | Significantly suppressed the increase in collagen content. Improved creatinine clearance and inhibited the increase in Blood Urea Nitrogen (BUN). |
Selectivity Profiles: A Clear Distinction
The key differentiator for this compound and its analogs is their exceptional selectivity. While broad-spectrum inhibitors like nintedanib target a wide array of kinases, a this compound analog, SMS-0174, has been shown to have an "excellent selectivity profile" in a comprehensive kinase panel. This high degree of specificity is anticipated to translate into a more favorable safety profile in clinical applications.
Kinase Inhibition Profile of Nintedanib
| Kinase Target | IC50 (nM) |
| VEGFR-1 | 34 |
| VEGFR-2 | 13 |
| VEGFR-3 | 13 |
| FGFR-1 | 69 |
| FGFR-2 | 37 |
| FGFR-3 | 108 |
| PDGFRα | 59 |
| PDGFRβ | 65 |
| Src | 156 |
| Lck | 16 |
| Lyn | 97 |
| Flt-3 | 26 |
Data sourced from preclinical studies.
Pirfenidone is not a direct kinase inhibitor and thus does not have a comparable kinase inhibition profile. Its anti-fibrotic effects are attributed to its influence on various signaling pathways.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Disposal of BT173: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of BT173
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a small molecule allosteric inhibitor of the HIPK2-Smad3 interaction. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on established best practices for the disposal of potentially hazardous research chemicals.
Pre-Disposal Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is crucial. Given the absence of a publicly available, specific SDS for this compound, it is imperative to treat this compound as a potentially hazardous substance.
Key Assessment Steps:
-
Review Available Data: Evaluate all accessible information regarding the physicochemical properties, stability, and biological activity of this compound[1][2].
-
Assume Potential Toxicity: In the absence of specific toxicity data, handle this compound with the appropriate personal protective equipment (PPE), assuming it may be harmful if swallowed, inhaled, or in contact with skin[3].
-
Consider Environmental Hazards: Be mindful of the potential for environmental impact. Many research chemicals can be harmful to aquatic life. Prevent this compound from entering drains or the environment[4][5].
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on hazardous waste disposal. They will provide specific instructions compliant with local, state, and federal regulations.
Quantitative Data Summary
For clarity and ease of comparison, the following table summarizes key information related to the handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | |
| CAS Number | 2232180-74-2 | |
| Molecular Formula | C18H12BrN3O2 | |
| Primary Disposal Route | Hazardous Waste Collection | General Best Practice |
| Recommended PPE | Lab coat, safety glasses, chemical-resistant gloves | General Best Practice |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal | General Best Practice |
| Storage (Compound) | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months | |
| Storage (Waste) | Secure, designated area away from incompatible materials | General Best Practice |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the methodology for the safe segregation, collection, and preparation of this compound waste for final disposal. Adherence to these steps is critical for minimizing risk and ensuring compliance.
I. Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the following PPE is worn:
-
Safety glasses with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
II. Waste Segregation at the Point of Generation
Proper segregation is fundamental to safe and compliant chemical waste disposal. Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department.
-
Solid Waste:
-
Place all contaminated solid materials, such as gloves, weighing papers, pipette tips, and vials, into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
This container should be clearly labeled for this compound solid waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, shatter-proof, and leak-proof hazardous waste container.
-
Use a funnel when transferring liquid waste to prevent spills.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
III. Labeling and Storage of Waste Containers
Accurate labeling and proper storage are essential for regulatory compliance and safe handling.
-
Labeling:
-
Affix a completed hazardous waste label to each container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant" - assume in the absence of data)
-
-
-
Storage:
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
The SAA should be under the control of laboratory personnel, away from drains, and segregated from incompatible chemicals.
-
IV. Arranging for Final Disposal
The final disposal of this compound waste must be handled by certified professionals.
-
Contact EHS: Notify your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste pickup and any associated documentation.
-
Professional Disposal: this compound waste must be collected and disposed of by a licensed hazardous waste disposal company in accordance with all applicable federal, state, and local regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
This comprehensive guide, based on established safety protocols, provides the necessary information for the responsible disposal of this compound. By adhering to these procedures, laboratory professionals can maintain a safe working environment and ensure regulatory compliance. Always prioritize consulting with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling BT173
Essential Safety and Handling Guide for BT173
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent inhibitor of homeodomain interacting protein kinase 2 (HIPK2).[1][2] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Engineering Controls
Given that this compound is a potent small molecule inhibitor intended for research purposes, it should be handled with the same precautions as other cytotoxic agents.[3][4][5] Adherence to the following PPE and engineering controls is mandatory.
Engineering Controls:
-
All handling of this compound powder and stock solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
A dedicated and clearly labeled area within the laboratory should be designated for the storage and handling of this compound.
Personal Protective Equipment:
-
Gloves: Wear two pairs of chemotherapy-grade nitrile gloves at all times when handling this compound. Change gloves immediately if contaminated.
-
Lab Coat: A dedicated, disposable lab coat or a reusable lab coat that is professionally laundered should be worn. Lab coats used for handling this compound should not be worn outside the designated laboratory area.
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are required.
-
Respiratory Protection: If there is a risk of aerosol generation and work cannot be performed in a contained system, a properly fitted N95 respirator or higher is recommended.
Storage and Transportation
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
For long-term storage, refer to the manufacturer's recommendations, which are typically -20°C for up to one month and -80°C for up to six months for stock solutions.
-
Containers should be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard warnings.
Transportation:
-
When transporting this compound, whether in solid form or in solution, use sealed, leak-proof, and shatter-resistant secondary containers.
-
Label the secondary container with the contents and a "Cytotoxic" hazard symbol.
Spill and Disposal Plan
Spill Management:
-
In the event of a spill, immediately alert personnel in the area and restrict access.
-
Use a cytotoxic spill kit to clean the affected area.
-
For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For larger spills, follow established institutional procedures for hazardous chemical spills.
-
All materials used for cleaning up the spill, including PPE, must be disposed of as cytotoxic waste.
Waste Disposal:
-
All this compound waste, including empty vials, contaminated labware, and PPE, must be segregated and disposed of as cytotoxic waste.
-
Follow all local, state, and federal regulations for the disposal of cytotoxic waste.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C18H12BrN3O2 | |
| Molecular Weight | 382.22 g/mol | |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | |
| Purity | >98% (typical) |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber glass vial with a screw cap
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE and perform all operations within a chemical fume hood.
-
Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM solution, weigh 0.3822 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mM solution, add 100 µL of DMSO for every 0.3822 mg of this compound.
-
Mixing: Securely cap the vial and vortex thoroughly until the powder is completely dissolved.
-
Labeling: Clearly label the vial with the compound name (this compound), concentration (10 mM in DMSO), date of preparation, and your initials.
-
Storage: Store the stock solution at -20°C for short-term use or aliquot and store at -80°C for long-term storage to avoid repeated freeze-thaw cycles.
Visualizations
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
This compound Mechanism of Action Signaling Pathway
Caption: this compound inhibits the TGF-β1/Smad3 pathway to mitigate renal fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
